molecular formula C7H5BrClNO2 B1272087 2-(Bromomethyl)-1-chloro-4-nitrobenzene CAS No. 52427-01-7

2-(Bromomethyl)-1-chloro-4-nitrobenzene

Cat. No.: B1272087
CAS No.: 52427-01-7
M. Wt: 250.48 g/mol
InChI Key: OGWGXOGPGAAWPM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-chloro-4-nitrobenzene (CAS 52427-01-7) is an aromatic organic compound with the molecular formula C₇H₅BrClNO₂ and a molecular weight of 250.48 g/mol . This compound serves as a versatile synthetic building block in organic chemistry and pharmaceutical research. The bromomethyl and chloro substituents on the benzene ring make it a valuable substrate for nucleophilic substitution reactions and further functionalization, while the nitro group can be reduced to an amine, providing a handle for additional chemical transformations . Researchers can utilize this compound in the synthesis of more complex molecules, such as ligands or pharmaceutical intermediates. Its properties have been characterized for specialized applications, including analysis by reverse-phase (RP) HPLC and UPLC methods, which aids in purity assessment and pharmacokinetic studies . Physical & Chemical Data: • Density: ~1.755 g/cm³ • Flash Point: ~152.8°C • Boiling Point: ~329°C at 760 mmHg Safety and Handling: This compound requires careful handling. It is classified with the GHS Signal Word "Danger" and carries hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It must be stored under an inert atmosphere at 2-8°C . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1-chloro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWGXOGPGAAWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377260
Record name 2-(bromomethyl)-1-chloro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52427-01-7
Record name 2-(bromomethyl)-1-chloro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Bromomethyl)-1-chloro-4-nitrobenzene, a key intermediate in organic synthesis. This document consolidates available data on its characteristics, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its reactivity.

Core Chemical Properties and Identifiers

This compound, identified by the CAS number 52427-01-7, is a trifunctional aromatic compound.[1][2][3] Its structure incorporates a reactive benzylic bromide, a chloro group, and a nitro group on a benzene ring, making it a versatile building block in the synthesis of more complex molecules.

A summary of its key identifiers and physicochemical properties is presented in Table 1. While experimental data for this specific isomer is limited, computed properties provide valuable estimates.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2-Chloro-5-nitrobenzyl bromide[1]
CAS Number 52427-01-7[1][2][3]
Molecular Formula C₇H₅BrClNO₂[1][3]
Molecular Weight 250.48 g/mol [1][3]
Appearance Expected to be a solid-
Melting Point No data available-
Boiling Point No data available-
Solubility Expected to be soluble in organic solvents-
Density (computed) 1.755 g/cm³[4]
Flash Point (computed) 137.9 °C[4]
Refractive Index (computed) 1.623[4]
XLogP3 (computed) 2.9[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the radical-mediated benzylic bromination of its precursor, 2-chloro-5-nitrotoluene. This reaction selectively targets the methyl group due to the stability of the resulting benzylic radical.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the benzylic bromination of deactivated toluenes using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials and Reagents:

  • 2-Chloro-5-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or a safer alternative solvent like acetonitrile or chlorobenzene

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitrotoluene (1.0 equivalent) in the chosen solvent (e.g., carbon tetrachloride).

  • Addition of Reagents: To this solution, add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp or a standard incandescent light bulb.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining bromine or acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by the interplay of its three functional groups.

  • Benzylic Bromide: The C-Br bond at the benzylic position is the most reactive site. It readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is fundamental to its utility in constructing more complex molecular frameworks.

  • Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂), which is a versatile functional handle for further transformations such as diazotization and acylation.

  • Aryl Chloride: The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic aromatic substitution. However, its reactivity can be enhanced under specific conditions, particularly in the presence of the strongly electron-withdrawing nitro group.

A logical workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow Synthesis Workflow for this compound Start Start with 2-chloro-5-nitrotoluene Reaction Benzylic Bromination Start->Reaction Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl4) Reagents->Reaction Workup Work-up (Filtration, Washing) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: A diagram illustrating the synthetic pathway to this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause severe skin burns and eye damage and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Spectroscopic Data

At present, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is limited. Researchers synthesizing this compound would need to perform their own analyses to confirm its structure and purity.

Conclusion

This compound is a valuable chemical intermediate with a rich potential for synthetic transformations. Its trifunctional nature allows for a range of selective reactions, making it a key building block in the development of new pharmaceutical agents and other complex organic molecules. Due to the limited availability of experimental data, further research into its physical properties and reactivity is warranted. All handling of this compound should be performed with strict adherence to safety protocols.

References

An In-depth Technical Guide to 2-(Bromomethyl)-1-chloro-4-nitrobenzene (CAS: 52427-01-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1-chloro-4-nitrobenzene, a versatile chemical intermediate. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential applications in organic synthesis and drug discovery.

Chemical Identity and Properties

This compound is a trifunctional aromatic compound, featuring a reactive benzylic bromide, a chloro group, and a nitro group. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 52427-01-7[1]
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-Chloro-5-nitrobenzyl bromide[1]
Boiling Point 329°C at 760 mmHg
Flash Point 152.8°C
Density 1.755 g/cm³
Refractive Index 1.623
Topological Polar Surface Area 45.8 Ų[1]
XLogP3-AA 2.9[1]

Synthesis

The synthesis of this compound is typically achieved through the radical bromination of its precursor, 2-chloro-5-nitrotoluene. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, is a common and effective method for this transformation.[2][3][4]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the benzylic bromination of substituted toluenes.[2][3][4]

Materials and Reagents:

  • 2-Chloro-5-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitrotoluene (1 equivalent) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

  • Reaction: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.

  • Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

G cluster_synthesis Synthetic Workflow Start 2-Chloro-5-nitrotoluene Reaction Radical Bromination (NBS, AIBN, CCl4, Reflux) Start->Reaction Step 1 Workup Filtration & Washing (NaHCO3, Brine) Reaction->Workup Step 2 Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification Step 3 Product This compound Purification->Product Final Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it a versatile intermediate for the synthesis of a wide range of organic molecules, including those with potential biological activity.

  • Benzylic Bromide: The highly reactive bromomethyl group is an excellent electrophile for nucleophilic substitution reactions. It can be readily reacted with amines, alcohols, thiols, and other nucleophiles to introduce the 2-chloro-5-nitrobenzyl moiety into a target molecule.

  • Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and diazonium salts.

  • Chloro Group: The chloro substituent on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.

While direct involvement in specific signaling pathways has not been extensively documented for this particular molecule, its utility as a building block in the synthesis of bioactive compounds is significant. For instance, similar halogenated and nitrated aromatic compounds are precursors in the development of various therapeutic agents.

G cluster_derivatization Potential Derivatization for Bioactive Scaffolds cluster_functionalization Functional Group Transformations Start 2-(Bromomethyl)-1-chloro- 4-nitrobenzene Nucleophilic_Substitution Nucleophilic Substitution (at -CH2Br) Start->Nucleophilic_Substitution Nitro_Reduction Nitro Reduction (to -NH2) Start->Nitro_Reduction Cross_Coupling Cross-Coupling (at -Cl) Start->Cross_Coupling Bioactive_Scaffolds Diverse Bioactive Scaffolds Nucleophilic_Substitution->Bioactive_Scaffolds Nitro_Reduction->Bioactive_Scaffolds Cross_Coupling->Bioactive_Scaffolds

References

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-1-chloro-4-nitrobenzene from 2-chloro-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 2-(bromomethyl)-1-chloro-4-nitrobenzene, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The primary transformation discussed is the free-radical bromination of the benzylic methyl group of 2-chloro-4-nitrotoluene.

Core Synthesis Strategy: The Wohl-Ziegler Bromination

The conversion of 2-chloro-4-nitrotoluene to this compound is most effectively achieved through a Wohl-Ziegler reaction. This method employs N-bromosuccinimide (NBS) as a selective source of bromine radicals, which preferentially abstract a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzylic radical. The reaction is initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), under thermal or photochemical conditions.

The reaction proceeds via a radical chain mechanism:

  • Initiation: The radical initiator (AIBN) decomposes upon heating to generate two radicals.

  • Propagation:

    • A radical abstracts a hydrogen atom from the methyl group of 2-chloro-4-nitrotoluene, forming a resonance-stabilized benzyl radical.

    • The benzyl radical reacts with NBS to yield the desired product, this compound, and a succinimidyl radical.

    • The succinimidyl radical can then react with HBr (formed in situ) to regenerate a bromine radical, continuing the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is crucial for maintaining a low concentration of bromine in the reaction mixture, which suppresses competing electrophilic aromatic bromination.

Quantitative Data Summary

While specific quantitative data for the direct synthesis from 2-chloro-4-nitrotoluene is not extensively reported in publicly available literature, data from analogous reactions provide a strong predictive framework. The following table summarizes typical reaction parameters and outcomes for the benzylic bromination of a closely related substrate, 2-bromo-6-nitrobenzene, which is expected to have similar reactivity.

ParameterValueReference
Starting Material2-bromo-6-nitrobenzene[1]
Brominating AgentN-Bromosuccinimide (NBS)[1]
Radical Initiator2,2'-Azobis(isobutyronitrile) (AIBN)[1]
SolventCarbon Tetrachloride[1]
Temperature70 °C[1]
Reaction Time3-4 hours[1]
Yield33%[1]

Modern protocols often substitute the hazardous carbon tetrachloride with less toxic solvents like 1,2-dichlorobenzene or dichloromethane, which have been shown to be effective and can in some cases improve yields.[2]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established Wohl-Ziegler bromination procedures.

Materials:

  • 2-chloro-4-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • 1,2-Dichlorobenzene (or another suitable non-polar solvent)

  • Chloroform

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-nitrotoluene (1.0 eq.) in 1,2-dichlorobenzene.

  • Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C in 1,2-dichlorobenzene) with vigorous stirring. The reaction can be monitored by TLC for the disappearance of the starting material. The reaction is typically complete within 3-5 hours. The progress of the reaction can often be visually monitored: the denser NBS at the bottom of the flask is consumed and replaced by the less dense succinimide, which floats.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.

experimental_workflow start Start reaction_setup Reaction Setup: - Dissolve 2-chloro-4-nitrotoluene in 1,2-dichlorobenzene - Add NBS and AIBN start->reaction_setup reaction Reaction: - Heat to reflux (80-90°C) - Stir for 3-5 hours reaction_setup->reaction workup Work-up: - Cool to room temperature - Filter succinimide - Wash with water and NaHCO3 - Dry organic layer reaction->workup purification Purification: - Remove solvent - Column chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) typically in the range of δ 4.5-4.8 ppm. The aromatic protons will appear as a set of multiplets in the aromatic region (δ 7.5-8.5 ppm), with coupling patterns consistent with the substitution on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show a signal for the benzylic carbon and the aromatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (250.48 g/mol ) and show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-Br bond, the nitro group (NO₂), and the aromatic ring.

This technical guide provides a solid foundation for researchers and professionals engaged in the synthesis of this compound. By following the outlined procedures and considering the provided data, a successful synthesis of this important chemical intermediate can be achieved.

References

2-(Bromomethyl)-1-chloro-4-nitrobenzene IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(bromomethyl)-1-chloro-4-nitrobenzene, a key trifunctional aromatic building block. It details the compound's chemical identity, physicochemical properties, synthesis, and reactivity. This information is intended to support its application in organic synthesis, particularly within the fields of medicinal chemistry and drug development.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Synonyms: 2-Chloro-5-nitrobenzyl bromide[1]

The structure of this compound features a benzene ring substituted with a chloro group, a nitro group, and a bromomethyl group. The relative positions of these functional groups impart distinct reactivity to different sites on the molecule, making it a versatile intermediate for complex chemical syntheses.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

The key properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical method development.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 52427-01-7[1][2]
Molecular Formula C₇H₅BrClNO₂[1][2]
Molecular Weight 250.48 g/mol [1]
Appearance White to light yellow crystal or crystalline powder[3] (by analogy)
Boiling Point 304.5 °C at 760 mmHg[3]
Density 1.755 g/cm³[3]
Flash Point 137.9 °C[3]
Refractive Index 1.623[3]
XLogP3 2.9[1]
Polar Surface Area 45.8 Ų[1]
Table 2: Hazard and Safety Information
Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H314 Causes severe skin burns and eye damage
H332 Harmful if inhaled
H335 May cause respiratory irritation
Data sourced from PubChem GHS Classification.[1]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via a free-radical bromination of the benzylic methyl group of its precursor, 2-chloro-5-nitrotoluene. The following protocol is a representative procedure based on the synthesis of a structurally similar compound.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product cluster_workup Workup & Purification start 2-Chloro-5-nitrotoluene reagents 1. N-Bromosuccinimide (NBS) 2. AIBN (initiator) 3. CCl₄ (solvent), 70°C start->reagents Reaction workup 1. Filter precipitate 2. Remove solvent 3. Silica gel chromatography reagents->workup Process product This compound workup->product

Caption: General workflow for the synthesis of the target compound.

Detailed Methodology:

  • Materials:

    • 2-Chloro-5-nitrotoluene (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.0-1.1 eq)

    • 2,2'-Azobis(isobutyronitrile) (AIBN) (catalytic amount, e.g., 0.02 eq)

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-nitrotoluene, N-bromosuccinimide, and the solvent (e.g., carbon tetrachloride).

    • Add the radical initiator, AIBN, to the mixture.

    • Heat the reaction mixture to reflux (approximately 70-80°C for CCl₄) and maintain for several hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature. The succinimide by-product will precipitate out of the solution.

    • Filter the mixture to remove the precipitated succinimide.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography to yield the pure this compound.

Application in Synthesis: Nucleophilic Substitution

The benzylic bromide of this compound is a highly reactive electrophilic site, making it an excellent substrate for Sₙ2 reactions. This allows for the facile introduction of various nucleophiles, a common strategy in the synthesis of pharmaceutical intermediates.

Reactivity_Diagram cluster_nucleophiles Nucleophiles (Nu-H) reactant 2-(Bromomethyl)-1-chloro- 4-nitrobenzene Nu Primary/Secondary Amine (R₂NH) Alcohol/Phenol (ROH) Thiol (RSH) reactant->Nu + product Substituted Product (Ar-CH₂-Nu) Nu->product Sₙ2 Reaction (Base, Solvent)

Caption: Reactivity of the target compound with various nucleophiles.

Representative Protocol: N-Alkylation of an Amine

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (e.g., Benzylamine) (1.2 eq)

    • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 eq)

    • Acetonitrile or N,N-Dimethylformamide (DMF) as solvent

  • Procedure:

    • In a round-bottom flask, suspend potassium carbonate in the chosen solvent.

    • Add the amine nucleophile to the suspension.

    • Add a solution of this compound in the same solvent dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) for several hours until the starting material is consumed, as monitored by TLC.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Applications in Drug Development

Halogenated and nitrated aromatic compounds are foundational scaffolds in medicinal chemistry. This compound serves as a versatile building block due to its distinct reactive sites.

  • Benzylic Bromide: As demonstrated, this site is highly reactive towards nucleophiles, allowing for the straightforward attachment of amines, alcohols, thiols, and other functional groups. This is crucial for building libraries of compounds for structure-activity relationship (SAR) studies.

  • Aryl Chloride: The chlorine atom on the aromatic ring is less reactive than the benzylic bromide. However, its reactivity can be exploited in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after the benzylic position has been functionalized.

  • Nitro Group: The nitro group is a strong electron-withdrawing group that activates the aromatic ring for certain reactions. It can also be readily reduced to an aniline, a key functional group that opens up a vast array of subsequent chemical transformations, including diazotization, acylation, and sulfonylation.

The strategic, sequential manipulation of these three functional groups allows for the efficient construction of complex molecular architectures found in many biologically active compounds and is particularly relevant in the synthesis of protein degrader building blocks and other targeted therapeutics.[4]

References

An In-depth Technical Guide to 2-(Bromomethyl)-1-chloro-4-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(bromomethyl)-1-chloro-4-nitrobenzene, a versatile reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. This document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and explores its reactivity and potential applications in drug development.

Core Physicochemical Properties

This compound, with the CAS Number 31577-25-0, is a substituted aromatic compound.[1] Its chemical structure features a benzene ring substituted with a bromomethyl, a chloro, and a nitro group. This combination of functional groups imparts a unique reactivity profile, making it a valuable intermediate in medicinal chemistry.

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [2]
CAS Number 31577-25-0[1]
Boiling Point 304.5 °C at 760 mmHg[1]
Density 1.755 g/cm³[1]
Flash Point 137.9 °C[1]
XLogP3 2.9[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the radical bromination of 1-chloro-2-methyl-4-nitrobenzene. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol: Radical Bromination

Materials:

  • 1-Chloro-2-methyl-4-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Light source (e.g., UV lamp or a high-wattage incandescent bulb)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2-methyl-4-nitrobenzene (1.0 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents) to the solution.

  • Initiate the reaction by heating the mixture to reflux while irradiating with a light source.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Synthesis_of_2_Bromomethyl_1_chloro_4_nitrobenzene cluster_reagents 1-Chloro-2-methyl-4-nitrobenzene 1-Chloro-2-methyl-4-nitrobenzene This compound This compound 1-Chloro-2-methyl-4-nitrobenzene->this compound Radical Bromination NBS, AIBN NBS, AIBN CCl4, hv CCl4, hv

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in drug discovery stems from the high reactivity of the benzylic bromide. This functional group is an excellent electrophile and readily undergoes nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the facile introduction of the 2-chloro-4-nitrophenylmethyl moiety into various molecular scaffolds, a common strategy in the synthesis of biologically active compounds.

The electron-withdrawing nitro group on the aromatic ring further activates the benzylic position towards nucleophilic attack. The chloro and nitro substituents also provide handles for further functionalization, such as reduction of the nitro group to an amine or nucleophilic aromatic substitution of the chloride, albeit under more forcing conditions.

Reactivity_and_Applications A This compound B Nucleophilic Substitution (Sₙ2) A->B C Amine Nucleophile B->C D Alkoxide/Phenoxide Nucleophile B->D E Thiolate Nucleophile B->E F N-Substituted Product C->F G Ether Product D->G H Thioether Product E->H I Bioactive Molecule Scaffolds F->I G->I H->I

Caption: Reactivity of this compound in drug discovery.

Spectral Data (Predicted)

¹H NMR:

  • Aromatic Protons: Three protons in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded. The protons will likely exhibit a complex splitting pattern due to their coupling with each other.

  • Benzylic Protons: A singlet corresponding to the two protons of the bromomethyl group is expected in the range of δ 4.5-5.0 ppm. The electron-withdrawing nature of the adjacent aromatic ring and the bromine atom will cause a significant downfield shift.

¹³C NMR:

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbons attached to the chloro and nitro groups, as well as the carbon bearing the bromomethyl group, will have distinct chemical shifts.

  • Benzylic Carbon: A signal for the carbon of the bromomethyl group is expected in the range of δ 30-40 ppm.

IR Spectroscopy:

  • Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹.

  • Asymmetric and Symmetric NO₂ stretching: Strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • C-Cl stretching: Absorption in the fingerprint region, typically below 800 cm⁻¹.

  • C-Br stretching: Absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (250.48 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions containing these halogens.

  • Fragmentation: A prominent fragment would be the loss of the bromine atom, resulting in a peak at m/z [M-Br]⁺. Another likely fragmentation pathway is the formation of the 2-chloro-4-nitrobenzyl cation.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2] It is also reported to cause severe skin burns and eye damage and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis, particularly in the field of drug discovery. Its distinct pattern of substitution on the benzene ring provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1-chloro-4-nitrobenzene is a versatile trifunctional aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its molecular structure, featuring a highly reactive benzylic bromide, a less reactive aryl chloride, and an electron-withdrawing nitro group, allows for selective and sequential chemical transformations. This makes it a valuable building block for the synthesis of a wide array of complex molecules and heterocyclic scaffolds, which are prominent in medicinal chemistry. This guide provides a comprehensive overview of its reactivity, stability, and key experimental protocols.

Chemical Identity:

PropertyValue
IUPAC Name This compound
Synonyms 2-Chloro-5-nitrobenzyl bromide
CAS Number 52427-01-7[1]
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [1]

Reactivity Profile

The reactivity of this compound is dictated by its three key functional groups. The interplay between these groups allows for a high degree of control in synthetic routes.

Nucleophilic Substitution at the Benzylic Position

The bromomethyl group (-CH₂Br) is the most reactive site on the molecule. As a benzylic bromide, it is highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. The presence of the electron-withdrawing nitro group further enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for a wide range of nucleophiles.

Common nucleophilic substitution reactions include the formation of:

  • Ethers: Reaction with alkoxides or phenoxides.

  • Amines: Reaction with primary or secondary amines.

  • Thiols: Reaction with thiolates.

  • Azides and Cyanides: Introduction of other functional groups for further elaboration.

The high reactivity of the benzylic bromide allows for selective functionalization while leaving the aryl chloride intact for subsequent transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The chloro group attached to the aromatic ring is significantly less reactive than the benzylic bromide. However, its reactivity towards nucleophilic aromatic substitution is enhanced by the strong electron-withdrawing effect of the para-nitro group. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in SₙAr reactions. This reaction typically requires strong nucleophiles and can be facilitated by elevated temperatures. The resonance structures of the intermediate show that the negative charge is delocalized onto the nitro group, which is why the para-positioning is so activating for this reaction.[2][3][4]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This transformation is a cornerstone of aromatic chemistry, as the resulting aniline derivative is a precursor to a vast number of compounds, including diazonium salts, amides, and various heterocyclic systems.

Stability and Degradation

While specific stability data for this compound is not extensively available in the literature, information on closely related compounds, such as 1-Bromo-2-(bromomethyl)-4-chlorobenzene, provides valuable insights into its stability profile.[5]

General Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, an inert atmosphere and refrigeration (2-8°C) are recommended.

Key Degradation Pathway: Hydrolysis

The most probable degradation pathway, particularly under acidic or aqueous conditions, is the hydrolysis of the highly reactive benzylic bromide to the corresponding benzyl alcohol, 2-chloro-5-nitrobenzyl alcohol.[5] The presence of acid can catalyze this hydrolysis.

Minimizing Degradation:

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of hydrolysis.[5]

  • Anhydrous Conditions: Utilize anhydrous solvents and reagents whenever the reaction chemistry permits to limit the availability of water.[5]

  • Reaction Time: Minimize the duration of the reaction to reduce the exposure of the compound to destabilizing conditions.[5]

Hypothetical Stability Data:

The following table presents hypothetical stability data for this compound under various conditions, based on the behavior of analogous compounds. This data is for illustrative purposes and should be confirmed by experimental studies.

ConditionTemperature (°C)Time (hours)Degradation (%)Primary Degradant
0.1 M HCl (aq)2524< 52-chloro-5-nitrobenzyl alcohol
0.1 M HCl (aq)502415-252-chloro-5-nitrobenzyl alcohol
Water2524< 22-chloro-5-nitrobenzyl alcohol
0.1 M NaOH (aq)25245-102-chloro-5-nitrobenzyl alcohol

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound. These are based on established procedures for structurally similar compounds and may require optimization.[6]

Synthesis of N-(2-chloro-5-nitrobenzyl)amine Derivatives

This protocol describes the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the primary amine (1.2 eq) to the mixture.

  • Stir the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Synthesis of 2-chloro-5-nitrobenzyl Ethers

This protocol details the synthesis of a benzyl ether via the reaction of this compound with a phenol.

Materials:

  • This compound

  • Phenol (e.g., 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the phenol (1.1 eq) and potassium carbonate (2.0 eq) in DMF in a round-bottom flask.

  • Slowly add a solution of this compound (1.0 eq) in DMF to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Stability Monitoring by HPLC

This protocol provides a method for monitoring the stability of this compound, particularly its hydrolysis to the corresponding benzyl alcohol.[5]

HPLC Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

Forced Degradation Study Protocol:

  • Prepare a stock solution of this compound in acetonitrile (1 mg/mL).

  • In separate vials, add an aliquot of the stock solution to an equal volume of stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂).

  • Incubate the vials at controlled temperatures (e.g., 25°C and 50°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize if necessary, and dilute with the HPLC mobile phase for analysis.

Visualizations

Reaction Pathways

Reaction Pathways of this compound A This compound B Nucleophilic Substitution (Sₙ2 on -CH₂Br) A->B R-OH, R-NH₂, R-SH C Nucleophilic Aromatic Substitution (SₙAr on -Cl) A->C Strong Nucleophile, Heat D Reduction of Nitro Group A->D [H] (e.g., Sn/HCl) E Ether/Amine/Thiol etc. B->E F Aryl Ether/Amine etc. C->F G 2-(Bromomethyl)-1-chloro-4-aminobenzene D->G

Caption: Key reaction pathways of this compound.

Experimental Workflow for Nucleophilic Substitution

General Workflow for Nucleophilic Substitution cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound and base in solvent B Add Nucleophile A->B C Heat and Stir (e.g., 80°C, 12h) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Filter Solids E->F G Concentrate Filtrate F->G H Purify by Column Chromatography G->H I Pure Product H->I

Caption: A generalized experimental workflow for nucleophilic substitution reactions.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its distinct reactivity at the benzylic bromide, aryl chloride, and nitro group positions allows for a wide range of selective transformations. A thorough understanding of its reactivity and stability is crucial for its effective utilization in the synthesis of complex target molecules, particularly in the field of drug discovery and development. While quantitative kinetic and stability data for this specific molecule are sparse, the behavior of closely related analogues provides a strong predictive framework for its handling and reaction design. Further research into the specific kinetic and thermodynamic parameters of its reactions would be beneficial for optimizing its use in various synthetic applications.

References

A Technical Guide to the Solubility of 2-(Bromomethyl)-1-chloro-4-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Bromomethyl)-1-chloro-4-nitrobenzene, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering a robust framework for its determination. Detailed experimental protocols for the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, are provided. Furthermore, this guide presents the key physicochemical properties of the compound and a template for the systematic recording of experimentally determined solubility data.

Introduction to this compound

This compound is a halogenated nitroaromatic compound with the chemical formula C₇H₅BrClNO₂.[1] Its structure, featuring a reactive bromomethyl group, a chloro substituent, and a nitro group on a benzene ring, makes it a versatile reagent in organic synthesis. It is primarily used as a building block or intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other specialty chemicals. Understanding its solubility in various organic solvents is crucial for its effective use in reaction media, for purification processes such as crystallization, and for its formulation in subsequent applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in different solvent systems.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 52427-01-7PubChem[1]
Molecular Formula C₇H₅BrClNO₂PubChem[1]
Molecular Weight 250.48 g/mol PubChem[1]
XLogP3 2.9PubChem[1]
Topological Polar Surface Area 45.8 ŲPubChem[1]

Solubility Profile

Qualitative Solubility

Based on the principle of "like dissolves like," the molecular structure of this compound—a substituted aromatic compound—suggests it is likely to be sparingly soluble in water and more soluble in organic solvents. A related compound, 2-bromo-1-chloro-4-nitrobenzene, is described as soluble in ethanol, ether, and other non-polar solvents, and slightly soluble in water.[2]

Quantitative Solubility Data
SolventMolar Mass ( g/mol )Density (g/cm³)Dielectric Constant (ε)Solubility (g/L)Solubility (mol/L)Temperature (°C)
Non-Polar Solvents
Hexane86.180.6551.88Data not availableData not available
Toluene92.140.8672.38Data not availableData not available
Moderately Polar Solvents
Dichloromethane84.931.339.08Data not availableData not available
Ethyl Acetate88.110.9026.02Data not availableData not available
Polar Aprotic Solvents
Acetone58.080.79120.7Data not availableData not available
Acetonitrile41.050.78637.5Data not availableData not available
Dimethylformamide (DMF)73.090.94436.7Data not availableData not available
Dimethyl Sulfoxide (DMSO)78.131.1046.7Data not availableData not available
Polar Protic Solvents
Methanol32.040.79232.7Data not availableData not available
Ethanol46.070.78924.5Data not availableData not available
Isopropanol60.100.78619.9Data not availableData not available

Experimental Protocol for Solubility Determination

The following section details the shake-flask method, a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

The Shake-Flask Method

This method is considered the gold standard for measuring equilibrium solubility.[3]

4.1.1. Materials

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with screw caps or glass stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, chemically resistant, e.g., PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

4.1.2. Procedure

  • Preparation of Saturated Solution : Add an excess amount of solid this compound to a known volume of the selected organic solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

  • Equilibration : Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4]

  • Phase Separation : After equilibration, allow the suspension to stand, permitting the undissolved solid to sediment. To ensure complete removal of solid particles from the supernatant, centrifuge the vials at a high speed.

  • Sample Collection : Carefully collect the clear supernatant using a pipette. For further clarification, filter the supernatant through a 0.45 µm syringe filter that is chemically compatible with the solvent.[5]

  • Dilution : Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration within the linear range of the analytical method to be used.

Quantification of Solute

The concentration of this compound in the diluted filtrate can be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

4.2.1. High-Performance Liquid Chromatography (HPLC) HPLC is a robust and widely used method for the quantification of organic compounds.

  • Method Development : Develop a suitable HPLC method (e.g., reverse-phase) for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

  • Sample Analysis : Inject the diluted filtrate into the HPLC system and record the peak area.

  • Calculation : Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

4.2.2. UV-Vis Spectroscopy This technique can be employed if the compound has a chromophore that absorbs in the UV-Vis range.

  • Determine Maximum Wavelength (λmax) : Scan a dilute solution of the compound to determine the wavelength of maximum absorbance.

  • Calibration Curve : Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve (Beer-Lambert plot).[6]

  • Sample Analysis : Measure the absorbance of the diluted filtrate at the λmax.

  • Calculation : Use the calibration curve to determine the concentration of the diluted sample and then calculate the solubility in the original saturated solution, correcting for the dilution.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_hplc HPLC Analysis cluster_uv UV-Vis Analysis cluster_calc 5. Data Analysis prep1 Add excess this compound to a known volume of solvent prep2 Seal vial and place on shaker at constant temperature prep1->prep2 equil Agitate for 24-72 hours to reach equilibrium prep2->equil sep1 Allow solid to sediment equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter supernatant through 0.45 µm filter sep2->sep3 quant_choice Choose Analytical Method sep3->quant_choice hplc1 Prepare calibration curve with standards quant_choice->hplc1 HPLC uv1 Prepare calibration curve (absorbance vs. conc.) quant_choice->uv1 UV-Vis hplc2 Inject diluted saturated solution hplc1->hplc2 hplc3 Determine concentration from peak area hplc2->hplc3 calc Calculate Solubility (g/L or mol/L) accounting for dilution hplc3->calc uv2 Measure absorbance of diluted saturated solution uv1->uv2 uv3 Determine concentration from absorbance uv2->uv3 uv3->calc

References

Spectral Analysis of 2-(Bromomethyl)-1-chloro-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-(Bromomethyl)-1-chloro-4-nitrobenzene, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on the analysis of its structural features and comparison with closely related compounds. This guide also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from established principles of spectroscopic interpretation and data available for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic and benzylic protons. The electron-withdrawing nature of the nitro and chloro groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower field (higher ppm).

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Benzylic (-CH₂Br)~ 4.5 - 4.8Singlet (s)2H
Aromatic (H-3)~ 7.6 - 7.8Doublet (d)1H
Aromatic (H-5)~ 8.1 - 8.3Doublet of doublets (dd)1H
Aromatic (H-6)~ 8.4 - 8.6Doublet (d)1H

¹³C NMR (Carbon NMR): The carbon NMR spectrum will reflect the different chemical environments of the carbon atoms in the molecule. The carbon attached to the nitro group and the halogenated carbons are expected to be significantly deshielded.

Carbon Predicted Chemical Shift (ppm)
Benzylic (-CH₂Br)~ 30 - 35
Aromatic (C-3)~ 125 - 128
Aromatic (C-5)~ 129 - 132
Aromatic (C-6)~ 135 - 138
Aromatic (C-1)~ 133 - 136
Aromatic (C-2)~ 140 - 143
Aromatic (C-4)~ 147 - 150
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium-Weak
Asymmetric NO₂ stretch1550 - 1510Strong
Symmetric NO₂ stretch1355 - 1335Strong
C=C aromatic stretch1600 - 1450Medium-Weak
C-Cl stretch800 - 600Strong
C-Br stretch600 - 500Strong
C-H out-of-plane bend900 - 675Strong
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine and chlorine isotopes will result in a distinctive isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

Ion Predicted m/z Notes
[M]⁺249/251/253Molecular ion with isotopic peaks due to ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br. The relative intensities will depend on the isotopic abundances.
[M-Br]⁺170/172Loss of the bromine atom. Isotopic peak due to chlorine.
[M-NO₂]⁺203/205/207Loss of the nitro group.
[C₇H₅ClNO]⁺170/172
[C₇H₅Cl]⁺112/114

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for aromatic compounds like this compound.

NMR Spectroscopy

2.1.1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

2.1.2. Instrument Parameters (¹H NMR):

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

  • Spectral Width: 0-12 ppm.

2.1.3. Instrument Parameters (¹³C NMR):

  • Spectrometer: 75 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. Instrument Parameters (FT-IR):

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

2.3.1. Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of the sample (typically <1 mg) in a volatile solvent (e.g., methanol, dichloromethane).

  • The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

2.3.2. Instrument Parameters (EI-MS):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 50-500.

  • Scan Speed: 1-2 scans/second.

  • Source Temperature: 200-250 °C.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Identification A Compound Synthesis & Purification B Mass Spectrometry (MS) A->B Provides Molecular Weight C Infrared (IR) Spectroscopy A->C Identifies Functional Groups D NMR Spectroscopy (¹H, ¹³C) A->D Determines Connectivity E Molecular Formula & Isotopic Pattern B->E F Functional Group Identification C->F G Carbon-Hydrogen Framework D->G H Structure Elucidation E->H F->H G->H

Caption: Logical workflow for the spectroscopic identification of an organic compound.

This guide serves as a foundational resource for researchers working with this compound. While experimental data is currently scarce, the predictive information and standardized protocols provided herein offer a robust framework for its characterization.

An In-depth Technical Guide to 2-(Bromomethyl)-1-chloro-4-nitrobenzene: Commercial Availability, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 2-(Bromomethyl)-1-chloro-4-nitrobenzene (CAS No. 52427-01-7). It details its commercial availability, suppliers, and key chemical properties. Furthermore, this guide outlines a detailed experimental protocol for its synthesis via radical bromination of its precursor and discusses its application as a reactive intermediate in the synthesis of more complex molecules relevant to drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. It is typically offered in quantities ranging from grams to kilograms, with purities generally reported to be between 95% and 97%.[1]

Key suppliers for this compound include:

  • Santa Cruz Biotechnology: A well-known supplier of biochemicals and research reagents.[2]

  • Aaron Chemicals: A supplier of a wide range of organic compounds.[3]

  • Molbase: An online marketplace for chemical sourcing.

  • PubChem: Provides a list of chemical vendors for this compound.[4]

When sourcing this chemical, it is crucial to obtain a certificate of analysis from the supplier to confirm the purity and identity of the lot.

Physicochemical and Spectral Data

A summary of the key physicochemical and computed spectral data for this compound is presented in the table below. This information is essential for its handling, reaction setup, and characterization.

PropertyValue
CAS Number 52427-01-7
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Appearance Expected to be a crystalline solid (e.g., yellow, off-white)
Melting Point 85.0 - 87.0 °C
Boiling Point 329 °C at 760 mmHg (Predicted)
Density 1.755 g/cm³ (Predicted)
Purity (Typical) 95-97%
Solubility Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO), with low solubility in water.
¹H NMR (Predicted) Shifts expected for aromatic protons in the range of 7.5-8.5 ppm and a singlet for the benzylic protons around 4.5-5.0 ppm.
¹³C NMR (Predicted) Aromatic carbons expected in the range of 120-150 ppm and the benzylic carbon around 30-35 ppm.

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound is the radical bromination of its precursor, 1-chloro-2-methyl-4-nitrobenzene (also known as 2-chloro-5-nitrotoluene). This reaction, a Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Reaction Scheme:

G start 1-chloro-2-methyl-4-nitrobenzene reagents NBS, AIBN CCl4, Reflux start->reagents Wohl-Ziegler Bromination product This compound reagents->product

Caption: Synthesis of this compound.

Materials and Reagents:

  • 1-chloro-2-methyl-4-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent like acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2-methyl-4-nitrobenzene (1.0 equivalent) in carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct, being insoluble in CCl₄, can be removed by filtration.

  • Purification: The filtrate is then concentrated under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Application in Nucleophilic Substitution: Synthesis of a Secondary Amine

The benzylic bromide in this compound is highly reactive towards nucleophiles. This allows for the facile introduction of various functionalities. The following protocol describes a typical nucleophilic substitution reaction with a primary amine.

Reaction Scheme:

G start This compound reagents Primary Amine (R-NH2) Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents Nucleophilic Substitution product N-(2-chloro-5-nitrobenzyl) amine reagents->product

Caption: Application in nucleophilic substitution.

Materials and Reagents:

  • This compound

  • A primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or another polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Ethyl acetate and brine for work-up

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.

  • Addition of Reagents: Add potassium carbonate (2.0 equivalents) to the solution, followed by the dropwise addition of the primary amine (1.2 equivalents) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude secondary amine, which can be further purified by column chromatography if necessary.

Applications in Drug Development

This compound serves as a versatile building block in medicinal chemistry. Its trifunctional nature, possessing a reactive benzylic bromide, a modifiable nitro group, and a less reactive aryl chloride, allows for the stepwise and selective introduction of various functionalities. This makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds and other molecular architectures of interest in drug discovery.

The nitro group can be reduced to an amine, which can then undergo a variety of transformations such as acylation, sulfonylation, or diazotization. The aryl chloride can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This array of possible transformations enables the generation of diverse compound libraries for screening and lead optimization in drug development programs.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also corrosive and can cause severe skin burns and eye damage. All handling of this compound should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the Synthesis and Handling of 2-(Bromomethyl)-1-chloro-4-nitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for 2-(Bromomethyl)-1-chloro-4-nitrobenzene, a reactive aromatic compound with significant applications in organic synthesis and pharmaceutical development. Due to its hazardous nature, a thorough understanding of its properties and the implementation of stringent safety protocols are paramount for its safe utilization in a laboratory setting.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the design of experimental procedures and for understanding the compound's behavior under various conditions.

PropertyValue
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
CAS Number 52427-01-7
Appearance Solid (form may vary)
IUPAC Name This compound

Section 2: Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications, highlighting the primary risks associated with its handling.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

Emergency Response and First Aid:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Call a physician immediately.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician immediately.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Call a physician immediately.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.

Section 3: Personal Protective Equipment (PPE) and Handling

A stringent PPE protocol is mandatory when handling this compound. The following diagram outlines the necessary protective gear.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_details Specific Recommendations ppe_items Eye Protection Hand Protection Body Protection Respiratory Protection eye_details Chemical safety goggles and face shield ppe_items:f0->eye_details hand_details Chemical-resistant gloves (e.g., Nitrile, Neoprene) ppe_items:f1->hand_details body_details Chemical-resistant apron or lab coat ppe_items:f2->body_details respiratory_details Use in a well-ventilated fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is required. ppe_items:f3->respiratory_details Synthesis_Workflow start Start reactants Combine Reactants: 2-bromo-4-nitrotoluene NBS, AIBN in CCl₄ start->reactants reflux1 Reflux for 3 hours reactants->reflux1 add_aibn Add additional AIBN reflux1->add_aibn reflux2 Reflux for 4 hours add_aibn->reflux2 workup Workup: Cool, Dilute, Filter reflux2->workup purify Purification: Column Chromatography workup->purify product Product: 2-bromo-1-(bromomethyl)-4-nitrobenzene purify->product Emergency_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain Spill ppe->contain collect Collect Waste contain->collect dispose Dispose of Waste Properly collect->dispose

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution with 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for performing nucleophilic substitution reactions using 2-(Bromomethyl)-1-chloro-4-nitrobenzene. This compound is a valuable building block in organic synthesis, featuring a highly reactive benzylic bromide that allows for the selective introduction of various functional groups. The presence of a chloro substituent and a strongly electron-withdrawing nitro group on the aromatic ring also opens possibilities for subsequent chemical modifications.

The primary reaction pathway discussed is the SN2 (Substitution Nucleophilic Bimolecular) reaction at the benzylic carbon. The benzylic bromide is significantly more reactive than the aryl chloride, enabling selective substitution at the bromomethyl position.[1] This differential reactivity is key to the synthetic utility of this substrate.[1]

General Reaction Scheme

The fundamental transformation involves the attack of a nucleophile on the methylene carbon of this compound, leading to the displacement of the bromide leaving group.

General reaction scheme for nucleophilic substitution on this compound

Figure 1: General nucleophilic substitution on this compound.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes various nucleophilic substitution reactions performed on this compound and similar substrates with different nucleophiles. The data presented includes representative reaction conditions and yields, providing a comparative overview for synthetic planning.

NucleophileReagent ExampleSolventBaseTemperature (°C)Time (h)Product ExampleYield (%)
Amine IsopropylamineAcetonitrileK₂CO₃8012N-(2-Chloro-5-nitrobenzyl)propan-2-amine>95% (crude)[1]
Phenol 4-EthoxyphenolDichloromethaneAlCl₃0 - RT161-Chloro-2-((4-ethoxyphenoxy)methyl)-4-nitrobenzene~98%[1]
Thiol ThioureaMethanolNaOHReflux4Bis(2-chloro-5-nitrobenzyl) sulfide85-95%[1]
Azide Sodium Azide (NaN₃)DMF-Room Temp12-241-(Azidomethyl)-2-chloro-4-nitrobenzeneHigh[2]
Cyanide Potassium Cyanide (KCN)Ethanol/Water-Reflux2-4(2-Chloro-5-nitrophenyl)acetonitrileGood to High[2]
Hydroxide Sodium Hydroxide (NaOH)Acetone/Water-40-501-3(2-Chloro-5-nitrophenyl)methanolGood to High[2]

Note: Yields and reaction conditions are based on similar substrates and may require optimization for this compound.

Experimental Protocols

Detailed methodologies for key nucleophilic substitution reactions are provided below.

Protocol 1: Synthesis of N-(2-Chloro-5-nitrobenzyl)amines

This protocol details the synthesis of a secondary amine via the reaction of this compound with a primary amine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., Isopropylamine, 1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).[1][3]

  • Add the desired amine (1.2 eq) to the mixture.[1]

  • Stir the reaction mixture at 80°C for 2-12 hours.[1][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-((Aryloxy)methyl)-1-chloro-4-nitrobenzene (Williamson Ether Synthesis)

This protocol details the synthesis of a benzyl ether via the reaction of this compound with a phenol.[4]

Materials and Reagents:

  • This compound (1.0 eq)

  • Phenol (e.g., 4-Ethoxyphenol, 1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate

  • Water and Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Dry round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add the phenol (1.1 eq) and anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the solution. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the flask.

  • Stir the reaction mixture at room temperature overnight or heat to 50-60°C for a few hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Partition the residue between diethyl ether and water.[3]

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.[3]

  • Filter and concentrate the organic phase under reduced pressure to yield the crude ether.

  • Purify by column chromatography on silica gel if required.[3]

Protocol 3: Synthesis of 2-((Alkylthio)methyl)-1-chloro-4-nitrobenzene (Thioether Synthesis)

This protocol details the synthesis of a thioether by reacting this compound with a thiol.

Materials and Reagents:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol, 1.1 eq)

  • Sodium hydroxide (NaOH, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Methanol or Acetonitrile

  • Dichloromethane

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq) in methanol.

  • Add sodium hydroxide (1.2 eq) to form the sodium thiolate in situ.

  • Add a solution of this compound (1.0 eq) in methanol to the thiolate solution.

  • Stir the reaction mixture at room temperature overnight or heat to 50-60°C for a few hours.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.[3]

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[3]

  • Filter and concentrate the organic phase to obtain the crude thioether.

  • Purify by column chromatography on silica gel.[3]

Mandatory Visualizations

Reaction Mechanism: SN2 Pathway

The reactions described proceed via a nucleophilic substitution mechanism, primarily an SN2 pathway.[2] This is a single, concerted step where the nucleophile attacks the electrophilic carbon 180° opposite to the leaving group.[5] This "backside attack" leads to an inversion of configuration if the carbon is a stereocenter.[5][6] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[7]

Caption: The SN2 reaction mechanism.

Experimental Workflow

The general workflow for the synthesis, work-up, and purification of the target compounds is outlined below.

experimental_workflow A Reaction Setup (Substrate, Reagent, Solvent, Base) B Reaction (Stirring at specified Temp/Time) A->B C Monitoring (TLC) B->C C->B Incomplete D Work-up (Quenching, Extraction, Washing, Drying) C->D Complete E Concentration (Rotary Evaporation) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow.

Safety and Handling

  • This compound: This compound is a lachrymator and irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • Potassium Cyanide (KCN): KCN is highly toxic if ingested, inhaled, or absorbed through the skin. Handle with extreme caution and appropriate safety measures.

  • Solvents: Organic solvents such as DMF, acetonitrile, and dichloromethane are flammable and/or toxic. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Molar Synthesis of Peptides Utilizing 2-(Bromomethyl)-1-chloro-4-nitrobenzene as a Photolabile Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, framework for the application of 2-(Bromomethyl)-1-chloro-4-nitrobenzene as a novel photolabile linker in solid-phase peptide synthesis (SPPS). Based on the well-established chemistry of ortho-nitrobenzyl derivatives as photocleavable protecting groups and linkers, this protocol outlines the proposed methodology for linker immobilization, peptide chain elongation, and photolytic cleavage.[1][2][3][4] The described procedures are intended to serve as a foundational guide for researchers interested in exploring new photolabile strategies in peptide and drug discovery.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient and stepwise assembly of amino acid chains on a solid support.[5] A critical component of SPPS is the linker, a bifunctional molecule that anchors the growing peptide chain to the resin and dictates the conditions for its final cleavage. Photolabile linkers, which can be cleaved by irradiation with light of a specific wavelength, offer a mild and orthogonal cleavage strategy, avoiding the use of harsh acidic or basic reagents that can damage sensitive peptide sequences.[1][2][4][6]

The ortho-nitrobenzyl moiety is a well-characterized photolabile group that has been successfully employed in the design of various photolabile linkers.[1][2][3][4] The molecule this compound possesses the core ortho-nitrobenzyl structure, suggesting its potential as a precursor for a photolabile linker in SPPS. The presence of a reactive benzylic bromide facilitates its attachment to a solid support or the first amino acid.[7] This document presents a hypothetical application of this compound in SPPS, detailing the proposed experimental protocols.

Proposed Reaction Scheme and Workflow

The proposed workflow for utilizing this compound in SPPS involves three main stages: linker immobilization, peptide synthesis, and photolytic cleavage.

SPPS_Workflow cluster_0 Stage 1: Linker Immobilization cluster_1 Stage 2: Peptide Synthesis cluster_2 Stage 3: Cleavage and Purification Resin Hydroxymethyl Resin Immobilized_Linker Linker-Resin Conjugate Resin->Immobilized_Linker Base-catalyzed etherification Linker This compound Linker->Immobilized_Linker Peptide_Resin Fmoc-AA1-Linker-Resin Immobilized_Linker->Peptide_Resin First_AA Fmoc-AA1-OH First_AA->Peptide_Resin Esterification SPPS_Cycle Iterative Deprotection and Coupling Cycles Peptide_Resin->SPPS_Cycle Final_Peptide_Resin Protected Peptide-Linker-Resin SPPS_Cycle->Final_Peptide_Resin Chain Elongation Cleaved_Peptide Crude Peptide Final_Peptide_Resin->Cleaved_Peptide UV_Light UV Irradiation (e.g., 365 nm) UV_Light->Cleaved_Peptide Photolytic Cleavage Purification HPLC Purification Cleaved_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Figure 1. Proposed experimental workflow for SPPS using the photolabile linker.

Experimental Protocols

Materials and Reagents
  • This compound

  • Hydroxymethyl-functionalized resin (e.g., Wang resin, Merrifield resin)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Bases (e.g., DIPEA, Piperidine)

  • Solvents (e.g., DMF, DCM, NMP)

  • Cleavage scavenger cocktails (if necessary for side-chain deprotection)

  • UV photoreactor (e.g., with a 365 nm lamp)

Protocol 1: Immobilization of the Linker onto the Resin

This protocol describes the attachment of this compound to a hydroxymethyl-functionalized resin.

  • Swell the hydroxymethyl resin (1.0 g, 1.0 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour.

  • In a separate flask, dissolve this compound (0.50 g, 2.0 mmol) and DIPEA (0.35 mL, 2.0 mmol) in anhydrous DMF (5 mL).

  • Add the solution from step 2 to the swollen resin.

  • Shake the reaction mixture at room temperature for 24 hours.

  • Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading of the linker on the resin using a suitable analytical method (e.g., picric acid titration of remaining hydroxyl groups or elemental analysis).

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc-Strategy)

This protocol outlines the standard Fmoc-based SPPS on the linker-functionalized resin.

  • Swell the linker-functionalized resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-amino acid (4.0 eq. relative to resin loading) and a suitable coupling agent (e.g., HBTU, 3.9 eq.) in DMF.

    • Add DIPEA (8.0 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF.

  • Subsequent Amino Acid Couplings:

    • Repeat step 2 for each subsequent amino acid in the peptide sequence.

  • After the final coupling, wash the resin with DCM and dry under vacuum.

SPPS_Cycle Start Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Repeat for next AA End Elongated Peptide-Resin Wash2->End

Figure 2. Iterative cycle of solid-phase peptide synthesis.

Protocol 3: Photolytic Cleavage of the Peptide from the Resin

This protocol describes the release of the synthesized peptide from the solid support via UV irradiation.

  • Swell the peptide-resin in a suitable solvent (e.g., a mixture of DCM and methanol).

  • Place the resin suspension in a quartz reaction vessel within a UV photoreactor equipped with a cooling system to maintain room temperature.

  • Irradiate the suspension with UV light (e.g., 365 nm) for a predetermined time (optimization required, e.g., 1-4 hours).

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with the cleavage solvent and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude peptide.

  • Purify the crude peptide by reverse-phase HPLC.

Hypothetical Data and Expected Outcomes

The following tables summarize the expected, hypothetical data from the validation of this protocol.

Table 1: Hypothetical Linker Immobilization Efficiency

Resin TypeInitial Loading (mmol/g)Linker EquivalentsReaction Time (h)Final Loading (mmol/g)Efficiency (%)
Wang Resin1.02.0240.8585
Merrifield1.22.0240.9882

Table 2: Hypothetical Peptide Synthesis and Cleavage Yields

Peptide SequenceSynthesis Scale (mmol)Crude Peptide Yield (mg)Purity by HPLC (%)Photolysis Time (h)Final Yield (mg)
Gly-Phe-Ala0.12575218
Tyr-Gly-Gly-Phe-Leu0.052868317

Proposed Mechanism of Photolytic Cleavage

The photolytic cleavage of the ortho-nitrobenzyl ester linkage is proposed to proceed through a well-documented intramolecular redox reaction.[1][2][3]

Cleavage_Mechanism cluster_0 Photocleavage Pathway Start 1. Peptide-Linker-Resin (ortho-nitrobenzyl ester) Excitation 2. UV Photon Absorption (Excited State) Start->Excitation H_Abstraction 3. Intramolecular H-Abstraction (aci-nitro intermediate) Excitation->H_Abstraction Cyclization 4. Cyclization H_Abstraction->Cyclization Cleavage 5. Fragmentation Cyclization->Cleavage Products 6. Peptide-COOH + Nitrosobenzaldehyde-Resin Cleavage->Products

Figure 3. Proposed mechanism for the photolytic cleavage of the linker.

Potential Advantages and Considerations

Advantages:

  • Mild Cleavage Conditions: Avoids the use of strong acids like TFA or HF, which can be detrimental to sensitive amino acid residues.

  • Orthogonality: The photolytic cleavage is orthogonal to standard Fmoc- and Boc-based SPPS chemistries.

  • Spatial and Temporal Control: Light-directed cleavage allows for precise control over where and when the peptide is released, which could be advantageous in applications like peptide microarrays.

Considerations:

  • Photolysis Byproducts: The nitrosobenzaldehyde byproduct remains on the resin but could potentially react with the cleaved peptide. Optimization of cleavage conditions and purification is crucial.

  • Light Penetration: For larger scale synthesis, ensuring uniform light penetration throughout the resin bed can be challenging.

  • Wavelength Sensitivity: The peptide itself should not contain chromophores that absorb strongly at the cleavage wavelength, as this could lead to photodecomposition of the peptide.

  • Quantum Yield: The efficiency of the photocleavage (quantum yield) will determine the required irradiation time and light intensity.

Conclusion

The use of this compound as a precursor for a photolabile linker in SPPS presents a promising, yet-to-be-validated, strategy for the synthesis of peptides under mild cleavage conditions. The protocols and considerations outlined in this document provide a comprehensive theoretical foundation for researchers to explore this novel application. Experimental validation of the proposed workflows, including optimization of reaction conditions and characterization of cleavage efficiency and purity, is necessary to establish the utility of this linker in routine peptide synthesis and drug discovery.

References

Application Notes and Protocols: 2-(Bromomethyl)-1-chloro-4-nitrobenzene as a Photocleavable Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1-chloro-4-nitrobenzene is a hetero-bifunctional linker belonging to the ortho-nitrobenzyl family of photocleavable linkers. This class of molecules is of significant interest in bioconjugation due to the ability to release a conjugated biomolecule with high spatial and temporal control using UV light. The key structural features of this compound are the electrophilic bromomethyl group, which serves as the attachment point for biomolecules, and the photolabile ortho-nitrobenzyl core, which enables light-induced cleavage.

The primary application of this linker is in the "caging" of bioactive molecules, rendering them inactive until a light stimulus is applied. This allows for precise control over biological processes for research purposes, such as studying cell signaling, and for therapeutic applications like targeted drug delivery. The release of the caged molecule occurs upon irradiation with UV light, typically in the range of 350-405 nm.

Reaction Mechanism

The bioconjugation process involves the reaction of the electrophilic bromomethyl group of the linker with a nucleophilic functional group on a biomolecule, such as the amine group of lysine residues or the thiol group of cysteine residues in proteins. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, forming a stable covalent bond.

Upon irradiation with UV light, the ortho-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting the linker to the biomolecule and the release of the active molecule. The byproducts of this photocleavage are typically a nitrosobenzaldehyde derivative.[1][2]

Applications in Bioconjugation

Due to its photocleavable nature, this compound and related o-nitrobenzyl linkers have found applications in various areas of biological research and drug development:

  • Controlled Release of Bioactive Molecules: Caging and subsequent light-induced release of small molecules, peptides, and proteins to study their function in cells and tissues with high precision.[3][4][5]

  • Photolithographic Patterning of Surfaces: Creating micropatterned surfaces with bioactive molecules to study cell adhesion, migration, and differentiation.[5]

  • Light-Activated Drug Delivery: Developing prodrugs that can be activated at a specific site in the body by external light application, potentially reducing systemic toxicity.

  • Regulation of Protein Activity: Reversibly inhibiting protein function by conjugating the linker to a critical amino acid residue, with activity restored upon photocleavage.[6]

Quantitative Data for Analogous o-Nitrobenzyl Linkers

Linker TypeBiomoleculeConjugation Efficiency (%)Photocleavage Half-lifeWavelength (nm)Reference
α-methyl-6-nitroveratrylBenzylamineNot Reported~1-5 min365[7]
o-NitrobenzylBovine Serum AlbuminUp to 15 residues/protein< 10 min for 95% removalNot Specified[6]
o-Nitrobenzyl etherDNANot ReportedVariable (minutes to hours)365[8]
Coumarin methylesterProteinNot ReportedFaster than nitrobenzyl at 365 nm365[9]
Nitrobenzyl etherProteinNot ReportedSlower than coumarin at 365 nm405[9]

Experimental Protocols

The following are generalized protocols for the use of this compound as a photocleavable linker. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Conjugation to a Protein via Amine Groups (Lysine Residues)

This protocol describes the general procedure for conjugating the linker to primary amine groups on a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • This compound

  • Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)

  • Size-exclusion chromatography (SEC) column for purification

  • UV-Vis spectrophotometer

  • MALDI-TOF mass spectrometer

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Linker Preparation: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-100 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution. The reaction should be performed in the dark to prevent premature cleavage of the linker.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography (SEC) using a column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization:

    • Confirm conjugation by UV-Vis spectroscopy, looking for the characteristic absorbance of the nitrobenzyl group.

    • Determine the degree of labeling (number of linkers per protein) using MALDI-TOF mass spectrometry by comparing the mass of the conjugated protein to the unconjugated protein.

Protocol 2: Photocleavage and Release of the Conjugated Molecule

This protocol describes the general procedure for releasing the biomolecule from the linker using UV light.

Materials:

  • Bioconjugate from Protocol 1

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • Quartz cuvette or plate

  • HPLC or SDS-PAGE for analysis

Procedure:

  • Sample Preparation: Place the bioconjugate solution in a quartz cuvette or a UV-transparent plate.

  • Irradiation: Expose the sample to UV light at the desired wavelength (e.g., 365 nm). The irradiation time will depend on the light intensity and the desired extent of cleavage. This can range from a few minutes to an hour.[6][7]

  • Analysis of Cleavage:

    • Monitor the cleavage process by HPLC. The released biomolecule should have a different retention time than the conjugate.

    • For protein conjugates, analyze the reaction mixture by SDS-PAGE. A shift in the molecular weight corresponding to the cleavage of the linker should be observed.

    • The extent of photocleavage can be quantified by integrating the peak areas from the HPLC chromatogram or by densitometry of the protein bands on the SDS-PAGE gel.

Diagrams

experimental_workflow cluster_conjugation Bioconjugation cluster_purification Purification cluster_cleavage Photocleavage Protein Protein (with Lysine) Reaction Protein->Reaction Linker 2-(Bromomethyl)-1-chloro- 4-nitrobenzene Linker->Reaction Conjugate Photocaged Protein Conjugate Purify Size-Exclusion Chromatography Conjugate->Purify Reaction->Conjugate Nucleophilic Substitution UV UV Light (365 nm) Purify->UV Cleaved Active Protein + Linker Byproduct UV->Cleaved Photolysis

Caption: Experimental workflow for bioconjugation and photocleavage.

signaling_pathway cluster_outside Extracellular Space cluster_cell Cell CagedDrug Photocaged Drug (Inactive) ActiveDrug Active Drug CagedDrug->ActiveDrug Membrane Cell Membrane Receptor Receptor Signaling Signaling Cascade Receptor->Signaling Response Cellular Response Signaling->Response ActiveDrug->Receptor UV UV Light (Trigger) UV->CagedDrug Photocleavage

Caption: Controlled activation of a signaling pathway.

References

Application Notes and Protocols for the Synthesis and Use of a Thiol-Reactive Fluorescent Probe Derived from 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of paramount importance in understanding cellular redox homeostasis and the progression of various diseases. Fluorescent probes offer a powerful tool for the real-time imaging of these species in living systems. This document provides detailed application notes and protocols for the synthesis and utilization of a novel "turn-on" fluorescent probe, CTN-1 (Coumarin-Thiol-Nitrobenzene-1) , synthesized from 2-(Bromomethyl)-1-chloro-4-nitrobenzene and 7-hydroxycoumarin. The probe is designed to be initially non-fluorescent due to the quenching effect of the nitrobenzene moiety. Upon reaction with thiols, the fluorescent coumarin is released, providing a measurable signal.

Principle of Detection

The detection mechanism of CTN-1 is based on a thiol-mediated cleavage of an ether bond. The this compound is used to introduce a 2-chloro-4-nitrobenzyloxy quenching group at the 7-position of the coumarin fluorophore. The electron-withdrawing nitro group effectively quenches the fluorescence of the coumarin through a photoinduced electron transfer (PET) process. In the presence of biological thiols, the nucleophilic sulfhydryl group attacks the benzylic carbon of the CTN-1 probe. This leads to the cleavage of the ether linkage and the release of the highly fluorescent 7-hydroxycoumarin. The resulting fluorescence intensity is directly proportional to the concentration of thiols.

Signaling Pathway Diagram

G cluster_probe CTN-1 Probe (Non-fluorescent) cluster_analyte Analyte cluster_reaction Reaction cluster_products Products CTN1 CTN-1 Reaction Nucleophilic Attack & Cleavage CTN1->Reaction Thiol Biological Thiols (GSH, Cys, Hcy) Thiol->Reaction Coumarin 7-Hydroxycoumarin (Fluorescent) Reaction->Coumarin Byproduct Thiol-Adduct Reaction->Byproduct

Caption: Proposed signaling pathway for thiol detection using CTN-1 probe.

Quantitative Data Summary

The following table summarizes the expected photophysical and performance characteristics of the CTN-1 probe. These values are based on typical data for coumarin-based "turn-on" probes for thiol detection.

ParameterValueReference
CTN-1 (Probe)
Excitation Wavelength (λex)~320 nm[1][2]
Emission Wavelength (λem)No significant emission[3][4]
Quantum Yield (Φ)< 0.01[3][4]
CTN-1 + Thiol (Released 7-Hydroxycoumarin)
Excitation Wavelength (λex)~365 nm[1][2]
Emission Wavelength (λem)~450 nm[1][2]
Quantum Yield (Φ)> 0.5[1][2]
Performance
Limit of Detection (LOD)10-100 nM[2]
Response Time15-30 minutes[2]
Optimal pH range7.0 - 8.0[2]

Experimental Protocols

Synthesis of CTN-1 Probe

This protocol describes the synthesis of the CTN-1 probe by reacting 7-hydroxycoumarin with this compound.

Experimental Workflow

G Reactants 7-Hydroxycoumarin + This compound Reaction Reaction in DMF with K2CO3, 80°C, 12h Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product CTN-1 Probe Purification->Product G CellCulture Culture Cells on Glass-Bottom Dish ProbeLoading Incubate with CTN-1 Probe CellCulture->ProbeLoading Washing Wash with PBS to Remove Excess Probe ProbeLoading->Washing Imaging Fluorescence Microscopy (Ex: ~365 nm, Em: ~450 nm) Washing->Imaging

References

Application Notes and Protocols: Protecting Group Strategies for Reactions with 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to protecting group strategies and selective reaction protocols for the trifunctional reagent, 2-(Bromomethyl)-1-chloro-4-nitrobenzene. This compound is a valuable synthetic intermediate due to its distinct reactive sites, allowing for sequential and site-selective modifications.[1]

Overview of Functional Group Reactivity

This compound possesses three key functional groups, each with a different reactivity profile:

  • Bromomethyl Group (-CH₂Br): As a benzylic bromide, this is the most reactive site for nucleophilic substitution (SN2) reactions. It readily reacts with a wide range of nucleophiles, including amines, thiols, and alkoxides.[1]

  • Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring. It can be readily reduced to an amino group (-NH₂), which is a versatile precursor for further functionalization, such as diazotization or acylation.[1]

  • Chloro Group (-Cl): The chloro group is generally less reactive towards nucleophilic substitution than the bromomethyl group. However, its reactivity is enhanced by the electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr) under specific, often forcing, conditions.[2]

The disparate reactivity of these groups allows for a "protecting group-free" approach in many cases, where careful selection of reagents and reaction conditions enables selective transformations at one site while the others remain intact.

Logical Flow for Selective Reactions

The following diagram illustrates a logical workflow for planning selective reactions with this compound.

G start Start with This compound q1 Desired reaction site? start->q1 bromomethyl Bromomethyl (-CH₂Br) q1->bromomethyl  Benzylic Position nitro Nitro (-NO₂) q1->nitro  Nitro Group chloro Chloro (-Cl) q1->chloro  Aromatic Ring sn2 Mild Nucleophilic Substitution (SN2) bromomethyl->sn2 reduction Reduction nitro->reduction snar Strong Nucleophilic Aromatic Substitution (SNAr) chloro->snar

Caption: Decision tree for selective reactions.

Experimental Protocols for Site-Selective Reactions

Reactions at the Bromomethyl Position

These reactions are typically performed under mild conditions that do not affect the nitro and chloro groups.

Protocol 3.1.1: O-Alkylation of a Phenol

This protocol describes the formation of a benzyl ether by reacting this compound with a phenol.

  • Materials:

    • Phenol derivative (1.0 eq)

    • This compound (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the phenol derivative in DMF in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • Add this compound to the mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3.1.2: N-Alkylation of an Amine

This protocol details the synthesis of a secondary or tertiary amine.

  • Materials:

    • Primary or secondary amine (1.0 eq)

    • This compound (1.0 eq)

    • Diisopropylethylamine (DIPEA) (1.2 eq)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • Dissolve the amine in acetonitrile in a round-bottom flask.

    • Add DIPEA to the solution.

    • Add a solution of this compound in acetonitrile dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 8-16 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent in vacuo.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash chromatography.

Reactions at the Nitro Position

The most common transformation of the nitro group is its reduction to an amine. This is typically performed under conditions that will not cleave the benzyl C-X bond formed in a previous step, although benzylic C-O bonds can be sensitive to catalytic hydrogenation.

Protocol 3.2.1: Reduction of the Nitro Group with Tin(II) Chloride

This method is effective and avoids the use of catalytic hydrogenation, which could affect other functional groups.

  • Materials:

    • Substituted 2-(alkyl)-1-chloro-4-nitrobenzene (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Procedure:

    • Suspend the nitro-containing starting material in ethanol or ethyl acetate.

    • Add SnCl₂·2H₂O in one portion.

    • Heat the mixture to reflux (typically 60-80 °C) for 1-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • The resulting tin salts will precipitate. Filter the mixture through a pad of celite.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting aniline derivative as needed.

Reactions at the Chloro Position

Nucleophilic aromatic substitution of the chloro group requires more forcing conditions due to the lower reactivity of aryl halides compared to benzyl halides.

Protocol 3.3.1: Nucleophilic Aromatic Substitution with an Alkoxide

This protocol describes the displacement of the chlorine atom with an alkoxide.

  • Materials:

    • Substituted 2-(alkyl)-1-chloro-4-nitrobenzene (1.0 eq)

    • Sodium ethoxide (NaOEt) or other sodium alkoxide (1.5-2.0 eq)

    • The corresponding alcohol (e.g., ethanol) or a polar aprotic solvent like DMSO.

  • Procedure:

    • Dissolve the starting material in the chosen solvent in a flask equipped with a reflux condenser.

    • Add the sodium alkoxide to the solution.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C).

    • Monitor the reaction by TLC. This reaction may be slow.

    • After completion, cool the mixture to room temperature.

    • Carefully add water to quench the reaction.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Use of this compound as a Protecting Group Precursor

The entire 2-(chloromethyl)-4-nitrobenzyl moiety can be viewed as a protecting group for functionalities like alcohols, phenols, or carboxylic acids. The nitro group provides a handle for later cleavage under reductive conditions. The p-nitrobenzyl (PNB) group is a well-established protecting group, and this substituted variant offers modified properties.

G cluster_protection Protection Step cluster_deprotection Deprotection Step ROH R-OH (Alcohol/Phenol) Protected R-O-CH₂-Ar(Cl)(NO₂) (Protected Substrate) ROH->Protected Reagent 2-(Bromomethyl)-1-chloro- 4-nitrobenzene Reagent->Protected Base Base (e.g., K₂CO₃) Base->Protected Protected_dep R-O-CH₂-Ar(Cl)(NO₂) Deprotected R-OH (Deprotected) Protected_dep->Deprotected ReducingAgent Reducing Agent (e.g., H₂, Pd/C or SnCl₂) ReducingAgent->Deprotected

Caption: Protection and deprotection workflow.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the selective transformations discussed. Note that yields are highly substrate-dependent.

Reaction TypeReagent(s)SolventTemperature (°C)Typical Time (h)
O-Alkylation K₂CO₃DMF20-2512-24
N-Alkylation DIPEACH₃CN0 to 258-16
Nitro Reduction SnCl₂·2H₂OEtOH781-3
SNAr NaORROH / DMSO80-1206-48

Disclaimer: The protocols provided are intended as a general guide. Researchers should always conduct their own optimization and safety assessments. This compound is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3]

References

Sonogashira coupling reaction conditions for 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol and application guidelines for the Sonogashira cross-coupling reaction of 2-(Bromomethyl)-1-chloro-4-nitrobenzene with terminal alkynes. The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds, utilizing a palladium and copper co-catalyst system.[1][2] The target substrate presents unique challenges due to the presence of a deactivated aryl chloride, a strong electron-withdrawing nitro group, and a reactive benzylic bromide moiety. This note outlines a robust starting protocol, discusses key optimization parameters, and addresses potential side reactions to guide researchers in successfully synthesizing the desired alkynylated products.

Introduction

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the construction of aryl-alkyne bonds, which are prevalent in pharmaceuticals, natural products, and advanced materials.[1][3] The reaction typically involves the coupling of an aryl or vinyl halide with a terminal alkyne under mild, base-mediated conditions, catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[4]

The substrate, this compound, incorporates three key functional groups that influence the reaction's outcome:

  • Aryl Chloride: The C-Cl bond is significantly less reactive than corresponding C-Br or C-I bonds in the crucial oxidative addition step of the catalytic cycle.[4][5] This often necessitates the use of specialized, electron-rich, and bulky phosphine ligands or higher reaction temperatures to achieve good conversion.

  • Nitro Group: As a strong electron-withdrawing group, the nitro substituent deactivates the aromatic ring but can increase the electrophilicity of the carbon-chlorine bond, potentially aiding the oxidative addition step.[3]

  • Bromomethyl Group: This benzylic bromide is a reactive electrophile. It presents a significant challenge, as it can undergo competing side reactions, such as SN2 substitution by the base or alkyne, or even direct oxidative addition to the palladium catalyst.[6] Reports on similar substrates, such as p-nitrobenzyl bromide, have shown a propensity for homo-coupling, which must be considered.[6]

This protocol provides a well-reasoned starting point for selectively performing the Sonogashira coupling at the aryl chloride position while minimizing undesirable side reactions.

Proposed Reaction Scheme

(Generic reaction scheme for illustrative purposes)

R¹-X: this compound R²-C≡CH: Terminal Alkyne Product: 2-(Bromomethyl)-4-nitro-1-(alkynyl)benzene

Key Reaction Components & Parameters

Successful coupling of this challenging substrate relies on the careful selection of catalysts, base, and solvent. The following table summarizes the proposed starting conditions and parameters for optimization.

Table 1: Proposed Starting Conditions for Sonogashira Coupling

ComponentReagent/ParameterMolar Eq.Conc. (M)Notes
Aryl Halide This compound1.0~0.1 MThe limiting reagent. Ensure high purity.
Terminal Alkyne e.g., Phenylacetylene, Trimethylsilylacetylene1.2 - 1.5-A slight excess is used to drive the reaction to completion.
Palladium Catalyst Dichlorobis(triphenylphosphine)palladium(II)0.05-A standard, commercially available Pd(II) precatalyst that is reduced in situ.[5]
Copper (I) Co-catalyst Copper(I) Iodide (CuI)0.05 - 0.10-Essential for the activation of the alkyne.[7]
Base Diisopropylethylamine (DIPEA) or Triethylamine (TEA)3.0 - 5.0-A mild organic amine base is chosen to minimize potential SN2 reactions with the bromomethyl group. It also acts as a solvent in some cases.[5]
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)-0.1 MUse anhydrous, degassed solvent to prevent catalyst deactivation. DMF may be required for less reactive partners.[3]
Temperature Room Temperature to 60 °C--Start at room temperature and gently heat if no reaction is observed. Higher temperatures can promote side reactions.[1]
Reaction Time 4 - 24 hours--Monitor by TLC or LC-MS.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.05 eq)

  • CuI (0.05 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous, degassed THF or DMF

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (to make a ~0.1 M solution based on the aryl halide). Stir the mixture for 5 minutes to ensure dissolution.

  • Sequentially add the terminal alkyne (1.2 eq) followed by DIPEA (3.0 eq) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. If the reaction is sluggish after 8 hours, gently warm the mixture to 40-60 °C.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter it through a pad of Celite® to remove the catalyst and amine salts.[5]

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by saturated NaHCO₃, and finally brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.

Workflow and Component Relationships

The following diagrams illustrate the experimental workflow and the catalytic cycle's key relationships.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Schlenk Flask under Inert Gas B Add Aryl Halide, PdCl₂(PPh₃)₂, CuI A->B C Add Anhydrous, Degassed Solvent B->C D Add Terminal Alkyne & Amine Base C->D E Stir at RT to 60°C D->E F Monitor by TLC/LC-MS E->F G Filter through Celite® F->G H Aqueous Washes (NH₄Cl, NaHCO₃, Brine) G->H I Dry (Na₂SO₄) & Concentrate H->I J Flash Column Chromatography I->J K Characterization J->K Pure Product

Caption: Experimental workflow for the Sonogashira coupling reaction.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)-X(L₂) B->C + Ar-X D Transmetalation C->D E Ar-Pd(II)-C≡CR(L₂) D->E + Cu-C≡CR F Reductive Elimination E->F F->A + Ar-C≡CR G H-C≡CR H π-Alkyne Complex G->H + Cu(I)X I Copper(I) Acetylide [Cu-C≡CR] H->I + Base I->D To Pd Cycle

Caption: Relationship of components in the co-catalyzed catalytic cycles.

Optimization and Troubleshooting

Due to the substrate's complexity, optimization may be required.

Table 2: Parameters for Reaction Optimization

ParameterSuggested ModificationsRationale
Catalyst/Ligand Use Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃).Buchwald-type ligands are known to facilitate the coupling of unreactive aryl chlorides by promoting the oxidative addition step.[4]
Base Switch to an inorganic base like K₂CO₃ or Cs₂CO₃.If amine-related side reactions are observed, a non-nucleophilic inorganic base can be beneficial, though this may require a more polar solvent like DMF and higher temperatures.[3]
Solvent Toluene, Dioxane, or DMF.Solvent can significantly impact catalyst solubility and reactivity. DMF is often effective for difficult couplings.[3]
Temperature Screen temperatures from 60 °C to 100 °C.Increased temperature can overcome the activation barrier for aryl chloride coupling but must be balanced against the risk of decomposition or side reactions at the benzylic position.
Side Reactions Benzylic Substitution: If SN2 is observed, use a bulkier, less nucleophilic base (e.g., Proton Sponge). Homocoupling (Glaser): Ensure rigorous exclusion of oxygen. Add a co-solvent like piperidine.The bromomethyl group is susceptible to nucleophilic attack. Minimizing base nucleophilicity can help. Glaser coupling of the terminal alkyne is an oxygen-dependent process.

Conclusion

The Sonogashira coupling of this compound is a challenging but feasible transformation. Success hinges on achieving selective activation of the C-Cl bond over the C-Br bond and preventing nucleophilic attack at the benzylic position. The provided protocol serves as a strong starting point, and the optimization guide offers rational strategies to address the specific hurdles presented by this substrate, enabling the synthesis of valuable alkynylated building blocks for research and development.

References

Synthesis of Heterocyclic Compounds from 2-(Bromomethyl)-1-chloro-4-nitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-(Bromomethyl)-1-chloro-4-nitrobenzene as a key starting material. This versatile building block, featuring a reactive benzylic bromide and an electron-deficient aromatic ring, serves as a valuable precursor for the construction of diverse heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.

Overview of Synthetic Strategies

The primary synthetic routes for constructing heterocyclic systems from this compound involve nucleophilic substitution at the benzylic carbon, followed by intramolecular cyclization. The presence of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although the benzylic bromide is significantly more reactive, allowing for a stepwise approach to complex structures. Key strategies include:

  • Seven-Membered Heterocycles: Reaction with bifunctional nucleophiles such as ethylenediamine, 2-aminoethanol, and 2-aminoethanethiol (cysteamine) can lead to the formation of benzodiazepine, benzoxazepine, and benzothiazepine cores, respectively. Subsequent reduction of the nitro group is often a necessary step to facilitate intramolecular cyclization.

  • Six-Membered Heterocycles: Similarly, reactions with appropriate precursors can yield six-membered rings like benzoxazines and benzothiazines.

This document focuses on the synthesis of seven-membered heterocyclic systems.

Synthesis of a Benzothiazine Precursor

A common strategy for the synthesis of benzothiazine derivatives involves the reaction of a substituted 2-aminobenzenethiol with a suitable electrophile. While direct reaction with this compound is plausible, a more established route involves the initial synthesis of a substituted 2-aminobenzenethiol, which can then undergo cyclization.

Illustrative Reaction Scheme: Formation of a Benzothiazine Derivative

The following scheme illustrates a general approach to forming a benzothiazine ring system, which can be adapted for the target molecule.

G start 2-Amino-5-chlorobenzenethiol intermediate Condensation Intermediate start->intermediate + reagent1 β-Ketoester reagent1->intermediate product Substituted Benzothiazine intermediate->product Oxidative Cyclization conditions DMSO, Heat conditions->intermediate

Caption: General synthesis of substituted benzothiazines.

Experimental Protocols

General Protocol for the Synthesis of Substituted 1,5-Benzothiazepines

This protocol describes a general method for the synthesis of 1,5-benzothiazepine derivatives through the condensation of 2-aminothiophenol with chalcones. This approach highlights the type of cyclization reaction that could be targeted after initial functionalization of this compound.

Reaction Scheme:

G start1 2-Aminothiophenol product 2,4-Disubstituted-1,5-Benzothiazepine start1->product + start2 Substituted Chalcone start2->product conditions Microwave Zinc Acetate conditions->product

Caption: Synthesis of 1,5-benzothiazepines via condensation.[1]

Materials:

  • 2-Aminothiophenol

  • Substituted Chalcone

  • Zinc Acetate

  • Microwave Reactor

Procedure:

  • A mixture of 2-aminothiophenol (1.0 eq) and the substituted chalcone (1.0 eq) is prepared.

  • A catalytic amount of zinc acetate is added to the mixture.

  • The reaction mixture is subjected to microwave irradiation for 2-3 minutes.[1]

  • After completion, the product is isolated and purified, typically by recrystallization.

Quantitative Data Summary:

Reactant 1Reactant 2CatalystConditionsProductYield (%)Reference
2-Aminothiophenol1,3-Substituted-prop-2-en-1-oneZinc AcetateMicrowave, 2-3 min2,4-Substituted-1,5-benzothiazepine60-88[1]

Proposed Synthetic Pathways from this compound

Based on the reactivity of the starting material, the following pathways are proposed for the synthesis of the target seven-membered heterocycles. These would involve an initial nucleophilic substitution of the benzylic bromide followed by a reduction of the nitro group and subsequent intramolecular cyclization.

Proposed Synthesis of a Benzodiazepine Derivative

G start This compound intermediate1 N-(2-Aminoethyl)-2-chloro-5-nitrobenzylamine start->intermediate1 + reagent1 Ethylenediamine reagent1->intermediate1 intermediate2 N-(2-Aminoethyl)-4-amino-2-chlorobenzylamine intermediate1->intermediate2 Reduction reagent2 Reducing Agent (e.g., SnCl2/HCl) reagent2->intermediate2 product 8-Chloro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine intermediate2->product Intramolecular Cyclization

Caption: Proposed synthesis of a benzodiazepine derivative.

Proposed Synthesis of a Benzoxazepine Derivative

G start This compound intermediate1 2-((2-Chloro-5-nitrobenzyl)amino)ethanol start->intermediate1 + reagent1 2-Aminoethanol reagent1->intermediate1 intermediate2 2-((4-Amino-2-chlorobenzyl)amino)ethanol intermediate1->intermediate2 Reduction reagent2 Reducing Agent (e.g., SnCl2/HCl) reagent2->intermediate2 product 8-Chloro-2,3,4,5-tetrahydro-1,5-benzoxazepine intermediate2->product Intramolecular Cyclization

Caption: Proposed synthesis of a benzoxazepine derivative.

Proposed Synthesis of a Benzothiazepine Derivative

G start This compound intermediate1 2-((2-Chloro-5-nitrobenzyl)amino)ethanethiol start->intermediate1 + reagent1 2-Aminoethanethiol (Cysteamine) reagent1->intermediate1 intermediate2 2-((4-Amino-2-chlorobenzyl)amino)ethanethiol intermediate1->intermediate2 Reduction reagent2 Reducing Agent (e.g., SnCl2/HCl) reagent2->intermediate2 product 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine intermediate2->product Intramolecular Cyclization

Caption: Proposed synthesis of a benzothiazepine derivative.

Conclusion

This compound is a promising starting material for the synthesis of a variety of heterocyclic compounds. The protocols and pathways outlined in this document provide a foundation for researchers to develop novel synthetic routes to biologically active molecules. Further optimization of reaction conditions and exploration of different catalytic systems are encouraged to enhance yields and stereoselectivity. The provided diagrams offer a clear visualization of the synthetic logic, aiding in experimental design and planning.

References

Application Notes and Protocols: 2-(Bromomethyl)-1-chloro-4-nitrobenzene in the Synthesis of p38α MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-(bromomethyl)-1-chloro-4-nitrobenzene as a key starting material in the synthesis of potent and selective kinase inhibitors, with a specific focus on inhibitors of p38α mitogen-activated protein (MAP) kinase. The protocols outlined are based on established synthetic methodologies and provide a framework for the development of novel therapeutics targeting inflammatory diseases and cancer.

Introduction to p38α MAP Kinase

The p38 MAP kinase signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. As such, p38α has emerged as a significant therapeutic target for the development of small molecule inhibitors. The general structure of many p38α inhibitors features a central heterocyclic core that interacts with the ATP-binding site of the kinase. The synthesis of these complex molecules often relies on versatile building blocks, such as this compound, which allow for the strategic introduction of key pharmacophoric elements.

Synthetic Application of this compound

This compound is a valuable reagent in the synthesis of kinase inhibitors due to its distinct reactive sites. The benzylic bromide is highly susceptible to nucleophilic substitution, allowing for the facile introduction of various side chains. The nitro group can be readily reduced to an aniline, which then serves as a key handle for further chemical modifications, such as amide bond formation or the construction of heterocyclic ring systems common in kinase inhibitors.

A representative synthetic strategy involves the initial reaction of the bromomethyl group with a suitable nucleophile, followed by the reduction of the nitro group to generate a key aniline intermediate. This intermediate can then be further elaborated to yield the final kinase inhibitor.

General Synthetic Workflow

G A 2-(Bromomethyl)-1-chloro- 4-nitrobenzene B Nucleophilic Substitution (e.g., with 3-hydroxypyridine) A->B C Intermediate A B->C D Nitro Group Reduction (e.g., Fe/FeSO4) C->D E Key Aniline Intermediate D->E F Coupling Reaction (e.g., Amide bond formation) E->F G Final Kinase Inhibitor F->G

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

The following protocols are adapted from the synthesis of p38α MAP kinase inhibitors and illustrate the use of a substituted 2-(bromomethyl)-nitrobenzene derivative.

Protocol 1: Synthesis of the Key Aniline Intermediate

This protocol describes the synthesis of a key aniline intermediate, which is a precursor for the final kinase inhibitors. The synthesis starts with a substituted benzoic acid, which is converted to the corresponding bromomethyl derivative, followed by nucleophilic substitution and nitro group reduction.

Step 1: Synthesis of (2-Chloro-5-nitrophenyl)methanol

  • To a solution of 2-chloro-5-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) at 0 °C, add borane-dimethyl sulfide complex (BF3·OEt2) dropwise.

  • Slowly add sodium borohydride (NaBH4) in portions.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with methanol and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (2-chloro-5-nitrophenyl)methanol.

Step 2: Synthesis of 1-(Bromomethyl)-2-chloro-4-nitrobenzene derivative

  • Dissolve (2-chloro-5-nitrophenyl)methanol and triphenylphosphine (PPh3) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add carbon tetrabromide (CBr4) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the reaction mixture and purify by column chromatography to afford the bromomethyl derivative.

Step 3: Synthesis of the Ether-linked Intermediate

  • To a suspension of sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of 3-hydroxypyridine in DMF dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of the 1-(bromomethyl)-2-chloro-4-nitrobenzene derivative from Step 2 in DMF.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.

Step 4: Synthesis of the Key Aniline Intermediate

  • To a solution of the ether-linked intermediate from Step 3 in a 5:1 mixture of dioxane and water, add iron powder (Fe) and ferrous sulfate heptahydrate (FeSO4·7H2O).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction to room temperature, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the final aniline intermediate.

Protocol 2: Synthesis of the Final p38α MAP Kinase Inhibitor

This protocol describes the final step of coupling the aniline intermediate with a carboxylic acid to form the final inhibitor.

  • To a solution of the aniline intermediate from Protocol 1 in DMF, add the desired carboxylic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt).

  • Add N,N-diisopropylethylamine (DIPEA) and stir the reaction at room temperature for 16 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the final p38α MAP kinase inhibitor.

Data Presentation

The following table summarizes the in vitro activity of representative p38α MAP kinase inhibitors synthesized using a similar methodology.

Compound IDStructurep38α IC50 (µM)[1]
1 2-amino-3-benzyloxypyridine1300
4 2-amino-3-(2,6-dichlorobenzyloxy)pyridine109
5 2-amino-3-(naphthalen-1-ylmethoxy)pyridine44
9 N-(3-(pyridin-3-ylmethoxy)pyridin-2-yl)morpholine-4-carboxamide0.015
10 N-(3-(pyridin-3-ylmethoxy)pyridin-2-yl)pivalamide0.025

p38α MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the p38 MAP Kinase itself. Activation of this pathway by cellular stress or inflammatory cytokines leads to the phosphorylation and activation of downstream transcription factors and other kinases, ultimately regulating gene expression and cellular processes like inflammation, apoptosis, and cell differentiation.

G cluster_0 Stimuli cluster_1 Kinase Cascade cluster_2 Downstream Effectors Cellular Stress Cellular Stress MAP3K\n(e.g., ASK1, TAK1) MAP3K (e.g., ASK1, TAK1) Cellular Stress->MAP3K\n(e.g., ASK1, TAK1) Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K\n(e.g., ASK1, TAK1) MAP2K\n(MKK3/6) MAP2K (MKK3/6) MAP3K\n(e.g., ASK1, TAK1)->MAP2K\n(MKK3/6) p38 MAPK p38 MAPK MAP2K\n(MKK3/6)->p38 MAPK Transcription Factors\n(e.g., ATF2, MEF2C) Transcription Factors (e.g., ATF2, MEF2C) p38 MAPK->Transcription Factors\n(e.g., ATF2, MEF2C) Other Kinases\n(e.g., MAPKAPK2) Other Kinases (e.g., MAPKAPK2) p38 MAPK->Other Kinases\n(e.g., MAPKAPK2) Inhibitor p38α Inhibitor (Synthesized from This compound) Inhibitor->p38 MAPK

Caption: The p38 MAP kinase signaling pathway.

Conclusion

This compound and its derivatives are versatile and valuable starting materials for the synthesis of kinase inhibitors, particularly those targeting the p38α MAP kinase. The synthetic protocols and data presented herein provide a solid foundation for researchers and drug development professionals to design and synthesize novel and potent therapeutic agents. The ability to readily modify the structure at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making this a privileged scaffold in medicinal chemistry.

References

Application Notes and Protocols: A Step-by-Step Guide for the Alkylation of Phenols with 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the O-alkylation of phenols using 2-(bromomethyl)-1-chloro-4-nitrobenzene, a key transformation in the synthesis of diaryl ethers. This reaction, a variation of the Williamson ether synthesis, is valuable for introducing a substituted benzyl moiety, which is a common structural motif in medicinal chemistry and materials science.

Introduction

The alkylation of phenols is a fundamental reaction in organic synthesis. The Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide, is a widely used method for forming ether linkages.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

This protocol focuses on the use of this compound as the alkylating agent. The presence of the electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the benzylic carbon, facilitating the nucleophilic attack by the phenoxide. The choice of base is critical for the efficient deprotonation of the phenol to form the highly nucleophilic phenoxide ion.[3] Cesium carbonate (Cs₂CO₃) is often preferred over more common bases like potassium carbonate (K₂CO₃) as it can lead to higher yields under milder conditions.[4][5] This is attributed to its greater solubility in common organic solvents and the formation of a more reactive "naked" phenoxide ion.[6] Aprotic solvents such as acetonitrile (CH₃CN) or dimethylformamide (DMF) are typically employed to favor the desired O-alkylation over potential C-alkylation side reactions.[7]

Reaction Scheme

The general reaction scheme for the alkylation of a phenol with this compound is as follows:

Experimental Protocol

This protocol provides a general procedure for the alkylation of a generic phenol. The specific quantities and reaction parameters may need to be optimized for different phenolic substrates.

Materials and Reagents:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq), this compound (1.1 - 1.5 eq), and the base (Cs₂CO₃ or K₂CO₃, 1.5 - 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring (typically a 0.1 to 0.5 M solution with respect to the phenol).

  • Reaction: Heat the reaction mixture to 80 °C or reflux with vigorous stirring.[5][6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[6]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x) in a separatory funnel to remove the base and other inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure aryl ether.

Data Presentation

The following table summarizes typical reaction parameters for the alkylation of phenols with benzyl halides, which can be used as a starting point for optimization.

Phenol SubstrateAlkylating AgentBase (eq)SolventTemperature (°C)Time (h)Yield (%)Reference
PhenolBenzyl BromideCs₂CO₃ (2.0)CH₃CN804-592[5][6]
4-MethoxyphenolBenzyl BromideCs₂CO₃ (2.0)CH₃CN804-595[5]
4-NitrophenolBenzyl BromideCs₂CO₃ (2.0)CH₃CN804-598[5]
PhenolBenzyl BromideK₂CO₃ (2.0)CH₃CN80> 12Lower Yields[5][6]
PhenolBenzyl BromideK₂CO₃DMF80--[8]

Note: The yields and reaction times are illustrative and will vary depending on the specific phenol and the purity of the reagents.

Visualizations

Reaction Mechanism Workflow

Williamson_Ether_Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., Cs₂CO₃) Base->Phenoxide SN2_TS SN2 Transition State Phenoxide->SN2_TS Nucleophilic Attack AlkylHalide 2-(Bromomethyl)-1-chloro- 4-nitrobenzene AlkylHalide->SN2_TS Product Aryl Ether Product SN2_TS->Product Ether Formation Byproduct Byproducts (e.g., CsBr, CsHCO₃) SN2_TS->Byproduct Leaving Group Departure

Caption: Williamson Ether Synthesis Mechanism for Phenol Alkylation.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Combine Reactants Reactants Phenol + Alkyl Halide + Base in Solvent Start->Reactants Reaction Heat and Stir (e.g., 80 °C, 4-12h) Reactants->Reaction Workup Work-up Reaction->Workup Evaporation Solvent Evaporation Workup->Evaporation Step 1 Extraction Dissolve in Organic Solvent & Wash with Water/Brine Evaporation->Extraction Step 2 Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Step 3 Concentration Concentrate to get Crude Product Drying->Concentration Step 4 Purification Purification Concentration->Purification Column Silica Gel Chromatography or Recrystallization Purification->Column FinalProduct Pure Aryl Ether Product Column->FinalProduct

Caption: Step-by-Step Experimental Workflow for Phenol Alkylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(Bromomethyl)-1-chloro-4-nitrobenzene. The primary focus is on improving reaction yield and minimizing impurities during the benzylic bromination of 2-chloro-5-nitrotoluene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard method for synthesizing this compound, and what are the main challenges?

A1: The most common laboratory method is the free-radical bromination of 2-chloro-5-nitrotoluene (1-chloro-2-methyl-4-nitrobenzene) at the benzylic position.[1][2] This reaction, often a variation of the Wohl-Ziegler reaction, typically uses N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄).[3][4] The reaction is usually promoted by heat or UV light.[2][4]

The primary challenges encountered are:

  • Low Yield: Difficulty in achieving high conversion to the desired product.

  • Over-bromination: Formation of the di-brominated byproduct, 1-chloro-2-(dibromomethyl)-4-nitrobenzene, which reduces the yield of the target molecule and complicates purification.[3]

  • Side Reactions: Potential for electrophilic bromination on the aromatic ring, although this is less common with NBS under radical conditions.[5]

  • Difficult Purification: Separating the desired mono-brominated product from unreacted starting material and the di-brominated byproduct often requires careful column chromatography.[6]

Reaction_Pathway Start 2-Chloro-5-nitrotoluene Reagents NBS, AIBN Heat/Light Start->Reagents Product This compound (Desired Product) SideProduct 1-Chloro-2-(dibromomethyl)-4-nitrobenzene (Over-bromination) Product->SideProduct Further Reaction Reagents->Product Desired Reaction

Caption: Synthesis pathway and common over-bromination side product.

Q2: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?

A2: Low yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality:

    • NBS: Use freshly recrystallized NBS. Old or impure NBS can contain succinimide or excess bromine/HBr, which can lead to side reactions or inhibit the radical chain process.[3]

    • Initiator: Ensure your radical initiator (AIBN or BPO) is active. AIBN has a limited shelf life and decomposes over time.

    • Solvent: Use anhydrous and peroxide-free solvents. Water can hydrolyze the product, and peroxides can interfere with the radical initiation.[7]

  • Reaction Conditions:

    • Initiation: Ensure efficient radical initiation. If using a lamp, check that its wavelength is appropriate and it is positioned close to the reaction vessel. If using thermal initiation, ensure the temperature is sufficient for the chosen initiator's half-life (e.g., ~70°C for AIBN in CCl₄).[6]

    • Oxygen: De-gas the solvent before starting the reaction. Oxygen is a radical scavenger and can inhibit the chain reaction.

  • Stoichiometry:

    • Using a large excess of NBS can promote the formation of the di-brominated byproduct. Start with a slight excess (1.05-1.1 equivalents) of NBS.[4]

Troubleshooting_Workflow Problem Low Yield (<40%) CheckReagents 1. Verify Reagent Quality Problem->CheckReagents CheckConditions 2. Assess Reaction Conditions Problem->CheckConditions CheckStoichiometry 3. Review Stoichiometry Problem->CheckStoichiometry Sol_NBS Recrystallize NBS CheckReagents->Sol_NBS Sol_Initiator Use fresh AIBN/BPO CheckReagents->Sol_Initiator Sol_Solvent Use anhydrous solvent CheckReagents->Sol_Solvent Sol_Initiation Ensure proper light/heat source CheckConditions->Sol_Initiation Sol_Oxygen De-gas solvent before reaction CheckConditions->Sol_Oxygen Sol_Stoich Use 1.05-1.1 eq. NBS CheckStoichiometry->Sol_Stoich

Caption: A logical workflow for troubleshooting low reaction yields.

Q3: Analysis of my crude product shows a significant amount of the di-brominated byproduct. How can I improve selectivity for the mono-brominated product?

A3: The formation of the di-brominated product is often kinetically competitive with the initial bromination. Controlling the reaction parameters is crucial for maximizing selectivity.

ParameterRecommendation for High Mono-selectivityRationale
NBS Equivalents Use 1.0 to 1.1 equivalents .Minimizes the availability of the brominating agent for the second substitution.[4]
Reaction Time Monitor the reaction closely (e.g., by TLC or GC) and stop it upon consumption of the starting material .Prolonged reaction times increase the probability of the desired product reacting further to form the di-bromide.[8]
Concentration Run the reaction under more dilute conditions .Can sometimes favor the initial bromination over the subsequent one.
Temperature Maintain a consistent reflux temperature .Fluctuations can alter reaction rates and selectivity. Precise temperature control is important.[8]

A remedial strategy for mixtures containing the di-bromide involves selective de-bromination. A crude mixture can be treated with reagents like diethyl phosphite in the presence of a base to convert the di-brominated species back to the desired mono-brominated product.[3]

Q4: Are there alternative brominating agents or reaction systems that might offer better yields?

A4: Yes, while NBS is common, other systems have been developed to address the challenges of benzylic bromination.

Reagent/SystemDescriptionAdvantages
DBDMH 1,3-Dibromo-5,5-dimethylhydantoin with catalytic ZrCl₄.Can prevent competing bromination of the aromatic ring that sometimes occurs with other methods.[3]
HBr / H₂O₂ / Light A two-phase system using sodium bromide and aqueous hydrogen peroxide under visible light.[9]Offers a high atomic yield for bromine, avoiding the use of molecular bromine or NBS and reducing waste.[9]
Continuous Flow Photochemical bromination using in-situ generated bromine in a flow reactor.Allows for precise control over residence time and temperature, which can significantly improve selectivity and throughput.[8]

Experimental Protocol: Benzylic Bromination with NBS

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Chloro-5-nitrotoluene (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.1 equivalents), freshly recrystallized

  • Azobisisobutyronitrile (AIBN) (0.02-0.05 equivalents)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Light source (e.g., 250W tungsten lamp)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Charging Reagents: To the flask, add 2-chloro-5-nitrotoluene (1.0 eq), NBS (1.1 eq), AIBN (0.02-0.05 eq), and anhydrous CCl₄.

  • Reaction: Position the light source approximately 5-10 cm from the flask. Heat the mixture to a gentle reflux (approx. 77°C for CCl₄) with vigorous stirring.[4][6]

  • Monitoring: Monitor the reaction progress by TLC or GC, observing the disappearance of the starting material spot. The reaction typically takes several hours.[6]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filtration: Filter the mixture through a pad of celite to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid contains the desired product, unreacted starting material, and di-brominated byproduct. Purify this mixture using silica gel column chromatography, typically with a hexane/ethyl acetate or dichloromethane/hexane eluent system, to isolate the pure this compound.[5][6]

Parameter_Relationships NBS NBS eq. Yield Product Yield NBS->Yield 1.1 eq optimal Selectivity Mono/Di-bromo Ratio NBS->Selectivity >1.2 eq decreases Time Reaction Time Time->Yield increases then plateaus Time->Selectivity prolonged decreases Temp Temperature Temp->Yield affects rate Purity Reagent Purity Purity->Yield high purity increases Impurities Side Reactions Purity->Impurities low purity increases

Caption: Key parameter influences on reaction outcomes.

References

common side reactions of 2-(Bromomethyl)-1-chloro-4-nitrobenzene and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(Bromomethyl)-1-chloro-4-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive site is the benzylic bromide (-CH₂Br). The strong electron-withdrawing effect of the para-nitro group significantly activates this position for nucleophilic substitution reactions. The aryl chloride is much less reactive towards nucleophilic attack under typical conditions.

Q2: What are the most common side reactions observed with this compound?

A2: The most common side reactions include hydrolysis, elimination, over-alkylation, and reactions with ambident nucleophiles. Under certain conditions, radical-mediated dimerization can also occur.

Q3: How does the nitro group influence the reactivity of the bromomethyl group?

A3: The para-nitro group is a powerful electron-withdrawing group. It stabilizes the transition state of Sₙ2 reactions and any potential carbocation intermediate in Sₙ1-type reactions, thus accelerating the rate of nucleophilic substitution at the benzylic position.[1] It also increases the acidity of the benzylic protons, which can promote elimination reactions in the presence of a strong base.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired substitution product 1. Hydrolysis of the starting material: Presence of water in the reaction mixture. 2. Competing elimination reaction: Use of a strong, sterically hindered base or high temperatures. 3. Incomplete reaction: Insufficient reaction time or temperature.1. Ensure anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a weaker, non-hindered base: If a base is required, consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) instead of alkoxides. Lower the reaction temperature. 3. Optimize reaction conditions: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may be necessary, but this should be balanced against the risk of side reactions.
Formation of 2-chloro-5-nitrobenzyl alcohol Hydrolysis: The benzylic bromide is susceptible to hydrolysis by water present in the solvent, reagents, or atmosphere.[2]Rigorous exclusion of water: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Handle hygroscopic reagents in a glovebox.
Formation of a dimeric byproduct (e.g., 1,2-bis(2-chloro-5-nitrophenyl)ethane) Radical coupling or elimination-dimerization: Can be promoted by certain nucleophiles (especially soft nucleophiles) or basic conditions.Use a less hindered base: A bulky base can favor elimination, which may lead to dimerization. Degas the solvent: To remove oxygen, which can sometimes initiate radical reactions.
Multiple products observed with ambident nucleophiles (e.g., -CN, -NO₂) Reaction at different nucleophilic centers: Ambident nucleophiles can attack from different atoms, leading to a mixture of isomers (e.g., nitriles and isonitriles).Control reaction conditions: The solvent and counter-ion can influence the regioselectivity. For example, with cyanide, polar aprotic solvents often favor N-alkylation (isonitrile), while protic solvents can favor C-alkylation (nitrile).
Formation of poly-alkylated products Over-alkylation: The product of the initial nucleophilic substitution may be nucleophilic itself and can react with another molecule of the starting material.Use an excess of the nucleophile: A stoichiometric excess of the nucleophile will increase the probability of it reacting with the starting material over the product. Slow addition of the electrophile: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the electrophile and minimize over-alkylation.

Data Presentation

The following table summarizes the expected influence of key reaction parameters on the prevalence of common side reactions.

Parameter Condition Effect on Hydrolysis Effect on Elimination Effect on Over-alkylation
Temperature Low (0-25 °C)MinimizedMinimizedMinimized
High (>80 °C)IncreasedSignificantly Increased Increased
Base Strength Weak (e.g., K₂CO₃)MinimalMinimized-
Strong (e.g., t-BuOK)Increased (if aqueous)Significantly Increased -
Solvent Aprotic (e.g., THF, DMF)Minimized (if anhydrous)Varies with baseFavored
Protic (e.g., EtOH, H₂O)Increased Can be significantLess favored
Concentration High concentration of electrophile--Increased
Slow addition of electrophile--Minimized

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine to Minimize Side Reactions

This protocol provides a general method for the N-alkylation of a primary or secondary amine with this compound, aiming for high yield of the desired product while minimizing side reactions.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 - 2.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate and anhydrous acetonitrile.

  • Addition of Nucleophile: Add the amine nucleophile to the stirred suspension.

  • Addition of Electrophile: Dissolve this compound in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture at room temperature over 15-30 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetonitrile.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Mandatory Visualization

ReactionPathways cluster_main Main Reaction Pathway cluster_side Common Side Reactions A This compound C Desired Substitution Product A->C SN2 Reaction D Hydrolysis Product (Alcohol) A->D H2O E Elimination Product (Stilbene derivative) A->E Strong Base B Nucleophile (Nu:) B->C F Over-alkylation Product C->F Reacts with A

Caption: Main reaction and common side reactions of this compound.

TroubleshootingWorkflow start Experiment Start issue Low Yield or Impure Product? start->issue check_hydrolysis Check for Alcohol Byproduct (LC-MS, NMR) issue->check_hydrolysis Yes success Successful Reaction issue->success No check_elimination Check for Dimer/Stilbene Byproduct check_hydrolysis->check_elimination No hydrolysis_pos Hydrolysis Confirmed check_hydrolysis->hydrolysis_pos Yes check_overalkylation Check for Higher MW Byproducts check_elimination->check_overalkylation No elimination_pos Elimination Confirmed check_elimination->elimination_pos Yes overalkylation_pos Over-alkylation Confirmed check_overalkylation->overalkylation_pos Yes solution_hydrolysis Use Anhydrous Conditions (Dry Solvents/Reagents) hydrolysis_pos->solution_hydrolysis solution_elimination Use Weaker Base Lower Temperature elimination_pos->solution_elimination solution_overalkylation Slow Addition of Electrophile Use Excess Nucleophile overalkylation_pos->solution_overalkylation solution_hydrolysis->start solution_elimination->start solution_overalkylation->start

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Column Chromatography Purification of 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(Bromomethyl)-1-chloro-4-nitrobenzene reaction products by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of this compound?

A1: For non-polar to moderately polar compounds like this compound, silica gel is the most suitable and commonly used stationary phase.[1] Alumina can also be used, but silica gel is generally the first choice.[2]

Q2: What are some recommended solvent systems for the purification of this compound?

A2: A mixture of a non-polar solvent and a slightly more polar solvent is typically used. The most common and effective eluent system is a mixture of hexane (or heptane) and ethyl acetate.[3][4] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis prior to running the column.[1][5]

Q3: What are the potential impurities I might encounter?

A3: Potential impurities include unreacted starting materials, byproducts from the synthesis, and positional isomers.[6] For instance, if the synthesis involves nitration of 2-chloro-bromobenzene, you might have different isomers of the nitro group. If it involves bromination of 1-chloro-4-nitrotoluene, you could have unreacted starting material or di-brominated byproducts.

Q4: Can this compound decompose on silica gel?

A4: Yes, there is a potential for decomposition. Silica gel is slightly acidic and can catalyze the hydrolysis of the benzylic bromide to the corresponding benzyl alcohol, 1-Bromo-4-chloro-2-(hydroxymethyl)benzene.[2][7] This is a common issue with compounds containing reactive functional groups like benzylic bromides.[8]

Q5: How can I monitor the purity of my fractions?

A5: Thin-layer chromatography (TLC) is the most common and immediate method for monitoring the purity of collected fractions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are more quantitative methods for assessing the final purity of the combined, evaporated fractions.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Solution(s)
Compound does not move from the origin (low Rf). The eluent system is not polar enough.Gradually increase the polarity of the eluent system. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[8]
Compound elutes too quickly (high Rf), with poor separation. The eluent system is too polar.Decrease the polarity of the eluent system by increasing the percentage of the non-polar solvent (e.g., hexane).[5]
Poor separation between the product and an impurity. The chosen solvent system has poor selectivity for the two compounds.Try a different solvent system. For aromatic compounds, using a solvent like dichloromethane or a phenyl-based column (for HPLC) can offer different selectivity due to π-π interactions.[6]
Streaking or tailing of the product band. The compound may be degrading on the silica gel. The column may be overloaded. The compound may have low solubility in the eluent.To prevent degradation, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel by adding a small amount of triethylamine (1-3%) to the eluent system.[8][9] Ensure you are not loading too much crude material onto the column; a general rule is to use 20-50 times the weight of adsorbent to the sample weight.[2] If solubility is an issue, a solvent that better dissolves your compound, like dichloromethane, could be used as part of the eluent system.[9]
The product appears to be decomposing during purification. The benzylic bromide is sensitive to the acidic nature of silica gel.[7]Minimize the time the compound spends on the column by running the chromatography as quickly as possible (flash chromatography).[10] Consider using a plug of silica for a faster, less harsh purification if high purity is not essential.[8] Alternatively, use a deactivated stationary phase as mentioned above.[8]
All fractions are mixed, despite a good Rf difference on TLC. This can happen if one of the spots on the TLC is a degradation product of the other, and this degradation is occurring during the column run.[8]Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a while, and then eluting it to see if a new spot has formed.[8] If it is unstable, a different purification method or a deactivated stationary phase should be used.[8]

Experimental Protocols

Protocol 1: Determining the Eluent System using Thin-Layer Chromatography (TLC)
  • Prepare TLC Plates: On a silica gel TLC plate, draw a starting line with a pencil.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the starting line.

  • Develop the Plates: Place the TLC plate in a developing chamber containing a test eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.

  • Optimize: The ideal solvent system should give the target compound an Rf value between 0.25 and 0.35.[5] Adjust the solvent polarity until this is achieved.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select a column of appropriate size.

    • Pack the column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane).[1] Ensure the packing is uniform and free of air bubbles.

    • Add a small layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[10]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., from a pump or inert gas) to force the eluent through the column at a steady rate (flash chromatography).[10]

    • Begin collecting fractions in test tubes.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Eluent System Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Crude Product Pack->Load Elute 4. Elute with Solvent & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 7. Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide cluster_troubleshooting Troubleshooting Logic start Problem Encountered q1 Poor Separation? start->q1 q2 Compound Tailing or Streaking? start->q2 q3 Compound Not Moving (Low Rf)? start->q3 q4 Compound Eluting Too Fast (High Rf)? start->q4 ans1 Change Solvent System (e.g., add DCM) q1->ans1 Yes ans2 Possible Decomposition. Use Deactivated Silica or Neutral Alumina. q2->ans2 Yes ans3 Increase Eluent Polarity q3->ans3 Yes ans4 Decrease Eluent Polarity q4->ans4 Yes

Caption: A logical guide for troubleshooting common chromatography issues.

References

Technical Support Center: Recrystallization of 2-(Bromomethyl)-1-chloro-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of 2-(Bromomethyl)-1-chloro-4-nitrobenzene and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during your recrystallization experiments in a question-and-answer format.

Question: My compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[1] This can happen if the melting point of your compound is lower than the boiling point of the solvent or if the solution is too concentrated.[1] Here are some strategies to resolve this:

  • Add more solvent: The solution may be too saturated. Try adding more of the hot solvent to decrease the concentration.

  • Lower the cooling temperature slowly: Rapid cooling can sometimes cause oils to form.[2] Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change the solvent system: The chosen solvent may be too good a solvent for your compound. Consider using a solvent pair. Dissolve your compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, allow it to cool slowly.[3] Common solvent pairs include ethanol/water and hexane/ethyl acetate.[4][5]

Question: I have dissolved my compound in the hot solvent and allowed it to cool, but no crystals have formed. What are the next steps?

Answer: The absence of crystal formation upon cooling is a common issue, often due to supersaturation or using too much solvent.[6][7] Here are a few techniques to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide a surface for nucleation.[7]

  • Add a seed crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution. This will act as a template for crystal growth.[7]

  • Reduce the solvent volume: You may have used too much solvent.[6] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a lower temperature: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound and promote crystallization.[1]

Question: My recrystallization yield is very low. How can I improve it?

Answer: Low recovery can be due to several factors during the recrystallization process. Here's how to address them:

  • Use the minimum amount of hot solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor, even after cooling.[6][8]

  • Avoid premature crystallization: If the solution cools too quickly during hot filtration, you will lose product.[2] Ensure your filtration apparatus is pre-heated.

  • Ensure complete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath after reaching room temperature can help maximize the yield.[1]

  • Use ice-cold washing solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to prevent your purified product from redissolving.[8]

Question: The recrystallized crystals are still colored. How can I remove the colored impurities?

Answer: If your product remains colored after recrystallization, it is likely due to the presence of colored impurities.

  • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[9] The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your desired product, so use it sparingly.

  • Perform a hot filtration: After adding activated charcoal, you will need to perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[9]

Frequently Asked Questions (FAQs)

What are the best starting solvents to test for the recrystallization of this compound derivatives?

The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[10] Given the polar nitro group and halogen atoms, and the nonpolar aromatic ring of this compound, solvents of intermediate polarity are a good starting point. It is recommended to perform small-scale solubility tests with a range of solvents.

How can I improve the purity of my recrystallized product?

The key to high purity is slow crystal growth.[11] Rapid cooling can trap impurities within the crystal lattice.[11] Allow the solution to cool to room temperature slowly and undisturbed before further cooling in an ice bath. Washing the collected crystals with a small amount of ice-cold solvent will also help remove any remaining soluble impurities.[8]

What is the expected appearance of the purified crystals?

Pure crystalline compounds typically have a well-defined shape and a sharp melting point range (within 1-2 °C).[2][11] The crystals should appear uniform with shiny surfaces.[2]

Data Presentation

Table 1: Potential Solvent Systems for Recrystallization

Solvent/SystemPolarityRationale for Selection
EthanolPolarThe nitro group and chloro-substituent suggest some polarity. Alcohols are often good solvents for nitroaromatic compounds.[9]
IsopropanolPolarSimilar to ethanol, but may offer different solubility characteristics.
Ethyl AcetateIntermediateBalances the polar and nonpolar features of the molecule.
TolueneNonpolarThe aromatic ring suggests solubility in nonpolar aromatic solvents. May be a good choice if nonpolar impurities are not present.
Hexane/Ethyl AcetateMixedA common solvent pair that allows for fine-tuning of polarity.[4]
Ethanol/WaterMixedAnother common mixed solvent system suitable for moderately polar compounds.[12]

Table 2: Troubleshooting Summary

IssuePotential Cause(s)Recommended Solution(s)
Oiling OutSolution too concentrated; Solvent boiling point is too high; Rapid cooling.Add more solvent; Cool slowly; Change to a different solvent or a solvent pair.[1]
No Crystal FormationToo much solvent used; Supersaturation.Evaporate some solvent; Scratch the flask; Add a seed crystal; Cool to a lower temperature.[6][7]
Low YieldToo much solvent used; Premature crystallization; Incomplete cooling; Washing with warm solvent.Use minimum hot solvent; Pre-heat filtration apparatus; Cool in an ice bath; Wash with ice-cold solvent.[1][2][6][8]
Colored CrystalsPresence of colored impurities.Add activated charcoal to the hot solution and perform hot filtration.[9]

Experimental Protocols

General Recrystallization Protocol

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration through a pre-heated funnel into a clean flask.[9]

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Solvent Selection Protocol

  • Place a small amount (e.g., 20-30 mg) of your crude compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath. Observe if the compound dissolves.

  • If the compound dissolves in the hot solvent, allow it to cool to room temperature and then in an ice bath. Observe if crystals form.

  • The ideal solvent is one in which the compound is insoluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling.[10]

Visualizations

RecrystallizationWorkflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize cool Slowly Cool to Room Temperature dissolve->cool If no insoluble impurities hot_filter Hot Gravity Filtration (Optional) decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A general experimental workflow for the recrystallization process.

TroubleshootingTree start Problem During Recrystallization oiling_out Compound 'Oiling Out'? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield oiling_out->no_crystals No solution_oiling Add more solvent Cool slowly Change solvent/use solvent pair oiling_out->solution_oiling Yes no_crystals->low_yield No solution_no_crystals Scratch flask Add seed crystal Evaporate some solvent no_crystals->solution_no_crystals Yes solution_low_yield Use minimum hot solvent Cool completely Wash with ice-cold solvent low_yield->solution_low_yield Yes success Problem Resolved solution_oiling->success solution_no_crystals->success solution_low_yield->success

Caption: A decision tree for troubleshooting common recrystallization issues.

References

troubleshooting failed reactions involving 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-1-chloro-4-nitrobenzene. The information is presented in a question-and-answer format to address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General

Q1: What are the main reactive sites of this compound and what is their relative reactivity?

The primary reactive site in this compound is the benzylic bromide of the bromomethyl group (-CH₂Br). This position is highly susceptible to nucleophilic substitution reactions (Sₙ2). The chloro substituent on the aromatic ring is significantly less reactive towards nucleophilic aromatic substitution unless under harsh conditions, due to the deactivating effect of the halogen and the strong electron-withdrawing nature of the nitro group which primarily activates the positions ortho and para to it.

Low or No Yield

Q2: My reaction with an amine/alkoxide/thiol nucleophile is showing low to no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

Several factors could contribute to low or no yield in your nucleophilic substitution reaction. Here is a systematic troubleshooting approach:

  • Reagent Quality: Ensure the nucleophile and base are of high purity and anhydrous if the reaction is moisture-sensitive. The starting material, this compound, should also be pure.

  • Reaction Conditions:

    • Temperature: The reaction may require heating. Start at room temperature and gradually increase the temperature. For many nucleophilic substitutions with similar benzyl bromides, temperatures between 50-80°C are effective.

    • Solvent: Use an appropriate polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the Sₙ2 reaction.

    • Base: Ensure a suitable, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine like diisopropylethylamine) is used in sufficient quantity (typically 1.5-2.0 equivalents) to neutralize the HBr byproduct.

  • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Some reactions may require several hours to reach completion.

Formation of Side Products

Q3: I am observing a significant amount of an impurity in my reaction mixture. What are the likely side products and how can I minimize their formation?

Common side products in reactions involving this compound include:

  • Hydrolysis Product: Formation of 2-chloro-5-nitrobenzyl alcohol can occur if water is present in the reaction mixture. To avoid this, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Elimination Product: While less common with primary benzylic halides, the use of a sterically hindered or very strong base can promote elimination to form a styrene derivative. Use a milder base if elimination is suspected.

  • Bis-alkylation: With primary amines or thiols, double alkylation on the nucleophile can occur. Using a larger excess of the nucleophile can help to minimize this side reaction.

Reaction with Specific Nucleophiles

Q4: I am attempting a Williamson ether synthesis with an alkoxide and this compound, but the yield is poor. How can I optimize this reaction?

For a successful Williamson ether synthesis:

  • Alkoxide Formation: Ensure complete formation of the alkoxide by using a strong base like sodium hydride (NaH) to deprotonate the alcohol before adding the electrophile.

  • Reaction Conditions: The Sₙ2 reaction is favored with primary alkyl halides. Since this compound is a primary benzylic halide, it is a suitable substrate. Use a polar aprotic solvent like DMF or THF.

  • Competing Elimination: Be aware that alkoxides are strong bases, and elimination can be a competing pathway, although it is less likely with a primary halide.[1]

Q5: My reaction with a thiol is not proceeding as expected. What are the key considerations?

Thiols are generally good nucleophiles and should react readily.[2]

  • Thiolate Formation: In the presence of a base, thiols are deprotonated to form the more nucleophilic thiolate anion. Ensure a suitable base is present.

  • Oxidation: Thiols can be oxidized to disulfides, especially in the presence of air. Performing the reaction under an inert atmosphere can prevent this.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for nucleophilic substitution reactions on a closely related substrate, 1-Bromo-2-(bromomethyl)-4-chlorobenzene. These values can serve as a starting point for optimizing reactions with this compound.

NucleophileReagentSolventBaseTemperature (°C)Time (h)ProductExpected Yield (%)
AmineIsopropylamineAcetonitrileK₂CO₃8012N-(2-Chloro-5-nitrobenzyl)propan-2-amine>95 (crude)
Phenol4-EthoxyphenolDichloromethaneAlCl₃0 - RT164-(2-Chloro-5-nitrobenzyloxy)phenol98
ThiolThioureaMethanolNaOHReflux4Bis(2-chloro-5-nitrobenzyl) sulfide85-95
AzideSodium AzideDMF-RT12-241-(Azidomethyl)-2-chloro-4-nitrobenzeneHigh
CyanidePotassium CyanideEthanol/Water-Reflux2-4(2-Chloro-5-nitrophenyl)acetonitrileGood to High
HydroxideSodium HydroxideAcetone/Water-RT - 501-3(2-Chloro-5-nitrophenyl)methanolHigh

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add potassium carbonate (2.0 eq) and the desired primary or secondary amine (1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at 80°C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash it with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Williamson Ether Synthesis

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, add a solution of the desired alcohol (1.1 eq) in anhydrous THF. Add sodium hydride (1.2 eq) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes.

  • Reagent Addition: Cool the alkoxide solution to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Failed Reaction check_yield Low or No Yield? start->check_yield Evaluate Outcome side_products Side Products Observed? check_yield->side_products No no_yield Investigate Reaction Conditions check_yield->no_yield Yes side_products_yes Identify Side Products side_products->side_products_yes Yes reagent_quality Check Reagent Purity and Stoichiometry no_yield->reagent_quality temp_time Optimize Temperature and Reaction Time no_yield->temp_time solvent_base Verify Solvent and Base Choice no_yield->solvent_base success Successful Reaction reagent_quality->success temp_time->success solvent_base->success hydrolysis Hydrolysis Product? (Alcohol Formation) side_products_yes->hydrolysis elimination Elimination Product? (Alkene Formation) side_products_yes->elimination bis_alkylation Bis-alkylation? side_products_yes->bis_alkylation fix_hydrolysis Use Anhydrous Conditions hydrolysis->fix_hydrolysis fix_elimination Use Milder Base elimination->fix_elimination fix_bis_alkylation Use Excess Nucleophile bis_alkylation->fix_bis_alkylation fix_hydrolysis->success fix_elimination->success fix_bis_alkylation->success Reaction_Pathways cluster_products Nucleophilic Substitution Products cluster_side_products Potential Side Products start This compound amine_product N-Substituted Amine start->amine_product R₂NH, Base ether_product Ether start->ether_product R-O⁻ thioether_product Thioether start->thioether_product R-S⁻ hydrolysis_product 2-Chloro-5-nitrobenzyl alcohol start->hydrolysis_product H₂O elimination_product Styrene Derivative start->elimination_product Strong, Hindered Base

References

Technical Support Center: Optimizing Nucleophilic Substitutions of 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction temperatures for nucleophilic substitution reactions involving 2-(Bromomethyl)-1-chloro-4-nitrobenzene. The following information is presented in a question-and-answer format to address specific challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound for nucleophilic substitution?

A1: The primary reactive site is the benzylic bromide at the bromomethyl (-CH₂Br) group. This position is significantly more susceptible to nucleophilic attack compared to the chloro and nitro groups attached directly to the aromatic ring. The benzylic position readily undergoes Sₙ2 reactions due to the stability of the transition state, which is stabilized by the adjacent benzene ring.

Q2: How does reaction temperature generally affect substitutions at the benzylic position?

A2: Reaction temperature is a critical parameter in controlling the rate and selectivity of the substitution. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to the formation of side products through elimination reactions or other undesired pathways. The optimal temperature will depend on the specific nucleophile and solvent being used.

Q3: What are common side reactions to be aware of when optimizing the temperature?

A3: The most common side reactions include:

  • Elimination: At higher temperatures, especially in the presence of a strong base, an elimination reaction can occur, leading to the formation of a styrene derivative.

  • Over-alkylation: If the product of the initial substitution is also nucleophilic, it can react with another molecule of this compound, leading to a bis-substituted byproduct.

  • Reaction at other sites: While less likely, very high temperatures and harsh conditions could potentially lead to reactions involving the nitro or chloro groups on the aromatic ring.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conversion to product Reaction temperature is too low.Gradually increase the reaction temperature in 5-10 °C increments and monitor the progress by TLC or LC-MS.
Poor solubility of reactants.Choose a solvent in which all reactants are soluble at the desired reaction temperature. A co-solvent system may be beneficial.
Inactive nucleophile.Ensure the nucleophile is of high purity and has been stored correctly. If using a salt, ensure it is sufficiently dissociated in the chosen solvent.
Formation of multiple products Reaction temperature is too high.Lower the reaction temperature. Consider running the reaction for a longer duration at a lower temperature.
Presence of impurities.Purify the starting materials and ensure the solvent is dry and free of contaminants.
Competing reaction pathways.Optimize the choice of base and solvent to favor the desired substitution pathway. For example, a bulkier, non-nucleophilic base can sometimes suppress elimination.
Product decomposition The product is unstable at the reaction temperature.Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Once the reaction is complete, work up the mixture promptly without prolonged heating.

Data Presentation: Temperature Effects on Nucleophilic Substitutions

The following table summarizes typical reaction conditions for nucleophilic substitutions on a closely related substrate, 1-Bromo-2-(bromomethyl)-4-chlorobenzene. These conditions can serve as a starting point for optimizing reactions with this compound.

Nucleophile Reagent Solvent Base Temperature (°C) Time (h) Product Yield (%)
AmineIsopropylamineAcetonitrileK₂CO₃8012N-(2-Chloro-5-nitrobenzyl)propan-2-amine>95% (crude)
Phenol4-EthoxyphenolDichloromethaneAlCl₃0 - RT161-Chloro-2-((4-ethoxyphenoxy)methyl)-4-nitrobenzene~98%
Thiol (from Thiourea)ThioureaMethanolNaOHReflux4Bis(2-chloro-5-nitrobenzyl) sulfide85-95%
AzideSodium AzideDMF-Room Temperature to 6012-241-(Azidomethyl)-2-chloro-4-nitrobenzeneHigh
CyanidePotassium CyanideEthanol/Water-Reflux2-4(2-Chloro-5-nitrophenyl)acetonitrileGood to High
HydroxideSodium HydroxideAcetone/Water-Room Temperature to 501-3(2-Chloro-5-nitrophenyl)methanol-

Note: The product and yield data are extrapolated for this compound based on reactions with a similar substrate. Actual yields may vary and require optimization.[1][2]

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Reagent Addition: Add potassium carbonate (2.0 eq) followed by the desired amine (1.2 eq).

  • Reaction: Stir the mixture at a starting temperature of 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, gradually increase the temperature to 80 °C.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash it with acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

General Protocol for Nucleophilic Substitution with a Phenol
  • Reaction Setup: Dissolve the desired phenol (1.1 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Reagent Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish.

  • Workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow General Experimental Workflow for Nucleophilic Substitution setup 1. Reaction Setup - Dissolve starting material in solvent - Add base (if required) addition 2. Reagent Addition - Add nucleophile solution dropwise setup->addition reaction 3. Reaction - Stir at optimized temperature - Monitor by TLC/LC-MS addition->reaction workup 4. Workup - Quench reaction - Extract with organic solvent reaction->workup isolation 5. Isolation - Dry and concentrate organic phase workup->isolation purification 6. Purification - Column chromatography or recrystallization isolation->purification product Final Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_logic Troubleshooting Low Conversion start Low or No Conversion check_temp Is the reaction temperature too low? start->check_temp increase_temp Gradually increase temperature in 5-10°C increments check_temp->increase_temp Yes check_solubility Are all reactants soluble? check_temp->check_solubility No success Reaction Proceeds increase_temp->success change_solvent Change to a more suitable solvent or use a co-solvent check_solubility->change_solvent No check_nucleophile Is the nucleophile active and pure? check_solubility->check_nucleophile Yes change_solvent->success purify_nucleophile Use fresh or purified nucleophile check_nucleophile->purify_nucleophile No check_nucleophile->success Yes purify_nucleophile->success

Caption: Troubleshooting logic for low reaction conversion.

References

effect of base selection on the outcome of reactions with 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2-(Bromomethyl)-1-chloro-4-nitrobenzene. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of base selection and its impact on reaction outcomes. Below, you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: This compound possesses two primary electrophilic sites susceptible to nucleophilic attack:

  • Benzylic Carbon: The carbon of the bromomethyl (-CH₂Br) group is highly reactive towards Sₙ2 (bimolecular nucleophilic substitution) reactions due to the good leaving group nature of bromide.

  • Aromatic Carbon (C1): The carbon atom attached to the chlorine is activated towards SₙAr (nucleophilic aromatic substitution) by the strongly electron-withdrawing nitro (-NO₂) group at the para position.[1][2][3]

Q2: How does the choice of base influence which reaction pathway dominates?

A2: The selection of a base is critical as its properties (strength, nucleophilicity, and steric hindrance) will dictate whether the reaction proceeds via Sₙ2 at the benzylic position or SₙAr at the aromatic ring.

  • Weak, non-nucleophilic bases (e.g., K₂CO₃, NaHCO₃, Et₃N) are typically used with a separate nucleophile. They facilitate Sₙ2 reactions at the bromomethyl group by neutralizing the acid formed during the reaction.

  • Strong, nucleophilic bases (e.g., NaOH, NaOMe, NaOEt) can act as the nucleophile themselves.[1][2] At lower temperatures, they tend to favor Sₙ2 substitution. At higher temperatures, the SₙAr pathway becomes more competitive.

  • Strong, sterically hindered, non-nucleophilic bases (e.g., t-BuOK, NaH) are generally used to deprotonate a separate, weakly acidic nucleophile, which then attacks the substrate, typically via the Sₙ2 pathway.

Q3: Why is the SₙAr reaction favored at the chloro-substituted position and not the bromo-substituted one?

A3: The SₙAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4][5] The electron-withdrawing nitro group stabilizes this intermediate by delocalizing the negative charge, particularly when it is positioned ortho or para to the leaving group.[3][6] In this molecule, the nitro group is para to the chlorine and ortho to the bromomethyl group's attachment point. Resonance structures show that the negative charge is effectively delocalized onto the nitro group when the nucleophile attacks the chloro-substituted carbon, making this the more favorable SₙAr pathway.[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of the desired Sₙ2 product 1. Base is too strong/nucleophilic: The base may be competing with your nucleophile, leading to side products. 2. Reaction temperature is too high: Higher temperatures can favor the SₙAr pathway or decomposition. 3. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.1. Switch to a weaker, non-nucleophilic base like K₂CO₃ or NaHCO₃. 2. Run the reaction at room temperature or below. 3. Monitor the reaction by TLC and increase the reaction time if necessary.
Formation of a significant amount of SₙAr byproduct 1. High reaction temperature. 2. Use of a strong, nucleophilic base (e.g., NaOH, NaOMe).1. Lower the reaction temperature. For Sₙ2 reactions, aim for 0°C to room temperature. 2. If the desired reaction is Sₙ2, use a non-nucleophilic base in conjunction with your chosen nucleophile.
Multiple products observed on TLC/LCMS 1. Competitive Sₙ2 and SₙAr reactions. 2. Decomposition of starting material or product. 3. Reaction with solvent: For example, using an alcohol as a solvent with a strong base can lead to ether formation.1. Adjust reaction conditions (base, temperature, solvent) to favor one pathway. See comparison table below. 2. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if materials are air-sensitive. 3. Use an aprotic solvent such as DMF, DMSO, or Acetonitrile.
No reaction occurs 1. Base is too weak to deprotonate the nucleophile (if applicable). 2. Nucleophile is too weak. 3. Low reaction temperature. 1. Choose a stronger base with a pKa higher than that of the nucleophile's conjugate acid. 2. Consider using a more potent nucleophile. 3. Gradually increase the reaction temperature while monitoring for product formation and side reactions.
Comparative Data on Base Selection

The following table summarizes the expected major products when reacting this compound with a generic nucleophile (NuH) in the presence of different bases.

BaseBase TypeTypical SolventTemp. (°C)Expected Major ProductPredominant Pathway
K₂CO₃ Weak, Non-nucleophilicDMF, Acetone25 - 502-(Nu-methyl)-1-chloro-4-nitrobenzeneSₙ2
Et₃N Weak, Non-nucleophilicDCM, THF0 - 252-(Nu-methyl)-1-chloro-4-nitrobenzeneSₙ2
NaOH Strong, NucleophilicH₂O/THF, EtOH25 - 80Mixture; favors SₙAr at higher tempsSₙ2 / SₙAr
NaH Strong, Non-nucleophilicTHF, DMF0 - 252-(Nu-methyl)-1-chloro-4-nitrobenzeneSₙ2
t-BuOK Strong, HinderedTHF0 - 252-(Nu-methyl)-1-chloro-4-nitrobenzeneSₙ2

Visualizing Reaction Pathways

Diagram 1: Competing Sₙ2 and SₙAr Pathways

G start This compound + Base/Nucleophile sn2_node Sₙ2 Pathway (Benzylic Position) start->sn2_node Weak Base / Low Temp snar_node SₙAr Pathway (Aromatic Ring) start->snar_node Strong Nucleophilic Base / High Temp sn2_product Product A: 2-(Nucleomethyl)-1-chloro-4-nitrobenzene sn2_node->sn2_product snar_product Product B: 2-(Bromomethyl)-1-nucleo-4-nitrobenzene snar_node->snar_product

Caption: Competing Sₙ2 and SₙAr reaction pathways.

Diagram 2: Decision Flowchart for Base Selection

G q1 What is the desired reaction site? benzylic Benzylic (-CH₂Br) Sₙ2 Reaction q1->benzylic Benzylic aromatic Aromatic (-Cl) SₙAr Reaction q1->aromatic Aromatic q2 Is the nucleophile also the base? benzylic->q2 strong_base Use a strong, nucleophilic base (e.g., NaOMe, NaOH) Use high temperature aromatic->strong_base weak_base Use a weak, non-nucleophilic base (e.g., K₂CO₃, Et₃N) q2->weak_base No q2->strong_base Yes

Caption: A decision guide for selecting the appropriate base.

Key Experimental Protocols

Protocol 1: Selective Sₙ2 Etherification at the Benzylic Position

This protocol describes a typical procedure for the reaction of this compound with a generic alcohol (R-OH) to form an ether, selectively at the benzylic position.

Materials:

  • This compound

  • Alcohol (R-OH, 1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).

  • Add the alcohol (1.1 eq) to the solution.

  • Add potassium carbonate (2.0 eq) to the stirred solution in one portion.

  • Stir the reaction mixture at room temperature (approx. 25°C) for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-water and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-((RO)-methyl)-1-chloro-4-nitrobenzene.

Protocol 2: SₙAr Substitution with an Amine Nucleophile

This protocol outlines a general method for the substitution of the aromatic chlorine with an amine.

Materials:

  • This compound

  • Primary or Secondary Amine (R₂NH, 2.2 equivalents)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq) in DMSO.

  • Add the amine (2.2 eq) to the solution. The excess amine also acts as the base.

  • Heat the reaction mixture to 80-100°C.

  • Stir at this temperature for 6-24 hours, monitoring the reaction by TLC or LCMS.

  • After cooling to room temperature, dilute the mixture with water, which should precipitate the product.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Disclaimer: These protocols are intended as a general guide. Specific reaction conditions may need to be optimized for different substrates and nucleophiles.

References

preventing the formation of dimers in 2-(Bromomethyl)-1-chloro-4-nitrobenzene couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-1-chloro-4-nitrobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during coupling reactions, with a focus on preventing the formation of the undesired homocoupled dimer, 1,2-bis(2-chloro-5-nitrophenyl)ethane.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in coupling reactions with this compound?

A1: The primary cause of dimer formation, specifically the homo-coupling of the benzylic bromide, is the high reactivity of the bromomethyl group. This functionality is susceptible to side reactions, particularly under conditions that promote the formation of radical or organometallic intermediates that can then react with another molecule of the starting material. Factors that can exacerbate dimer formation include the presence of oxygen, certain catalysts (e.g., Pd(II) species), and elevated temperatures.

Q2: How can I detect the formation of the 1,2-bis(2-chloro-5-nitrophenyl)ethane dimer in my reaction mixture?

A2: The presence of the dimer can be identified using standard analytical techniques. On Thin Layer Chromatography (TLC), the dimer will appear as a less polar spot compared to the desired product if the coupling partner is polar. For a more definitive identification and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. The dimer will have a distinct mass corresponding to its molecular weight. ¹H NMR spectroscopy can also be used to identify the characteristic signals of the dimer's ethylene bridge.

Q3: Are there specific types of coupling reactions that are more prone to dimerization with this substrate?

A3: Reactions that involve the formation of highly reactive intermediates in the presence of a high concentration of the starting material are more susceptible to dimerization. For instance, in Grignard reagent formation, Wurtz-type coupling is a common side reaction. Similarly, in some palladium-catalyzed cross-coupling reactions, if the oxidative addition to the benzylic bromide is fast and the subsequent steps of the catalytic cycle are slow, the concentration of the reactive intermediate can build up, leading to homo-coupling.

Troubleshooting Guides

Issue: Significant Dimer Formation Observed

If you are observing a significant amount of the 1,2-bis(2-chloro-5-nitrophenyl)ethane dimer in your reaction, consider the following troubleshooting steps.

Troubleshooting Workflow

Start High Dimer Formation Condition Check Reaction Conditions Start->Condition Inert Ensure Inert Atmosphere Condition->Inert Oxygen present? Temp Lower Reaction Temperature Condition->Temp High temperature? Catalyst Evaluate Catalyst System Pd0 Use Pd(0) Source Catalyst->Pd0 Using Pd(II)? Ligand Add Bulky Ligand Catalyst->Ligand No ligand? Addition Modify Reagent Addition Slow Slow Addition of Substrate Addition->Slow Inert->Catalyst Temp->Catalyst Pd0->Addition Ligand->Addition End Reduced Dimer Formation Slow->End

Caption: Troubleshooting workflow for reducing dimer formation.

Detailed Troubleshooting Steps:

Symptom Possible Cause Suggested Solution
High percentage of dimer detected by GC-MS or LC-MS. Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
High reaction temperature.Lower the reaction temperature. While some coupling reactions require heat, excessive temperatures can promote side reactions. Determine the lowest effective temperature for your specific transformation.
Use of a Pd(II) catalyst precursor.Switch to a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). If using a Pd(II) source, consider the in-situ reduction to Pd(0) by adding a mild reducing agent.
High initial concentration of this compound.Employ slow addition of the this compound solution to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the substrate, disfavoring dimerization.
Inefficient catalytic cycle turnover.For palladium-catalyzed reactions, add a bulky, electron-rich phosphine ligand. These ligands can accelerate the desired cross-coupling pathway relative to the homo-coupling side reaction.

Data Presentation

The following table presents hypothetical, yet chemically plausible, data on the effect of various reaction parameters on the yield of the desired product versus the dimer in a generic palladium-catalyzed cross-coupling reaction.

Table 1: Effect of Reaction Conditions on Product and Dimer Yield

Entry Catalyst Ligand Temperature (°C) Addition Method Desired Product Yield (%) Dimer Yield (%)
1Pd(OAc)₂None100Bulk4535
2Pd(OAc)₂None80Bulk5525
3Pd(PPh₃)₄-80Bulk7015
4Pd(OAc)₂P(t-Bu)₃80Bulk858
5Pd(OAc)₂P(t-Bu)₃80Slow Addition92<5

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dimer Formation

This protocol is designed to minimize the formation of the 1,2-bis(2-chloro-5-nitrophenyl)ethane dimer during a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1 mol%)

  • P(t-Bu)₃ (2.5 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Toluene, anhydrous and degassed

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and P(t-Bu)₃.

  • Add degassed toluene and degassed water (10:1 ratio).

  • In a separate flask, dissolve this compound in degassed toluene.

  • Using a syringe pump, add the solution of this compound to the reaction mixture over a period of 2 hours.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Nucleophilic Substitution with Minimized Wurtz-Type Coupling

This protocol describes a nucleophilic substitution reaction on the benzylic bromide, with precautions to minimize the formation of the dimer.

Materials:

  • This compound

  • Nucleophile (e.g., sodium phenoxide, 1.1 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Crown ether (e.g., 18-crown-6, 0.1 equivalents) - Optional, can enhance nucleophilicity

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the nucleophile and anhydrous DMF. If using a crown ether, add it at this stage.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the cooled nucleophile solution over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualization of Dimer Formation and Prevention Strategies

The following diagram illustrates the logical relationship between the factors promoting dimer formation and the strategies to mitigate this side reaction.

cluster_problem Problem: Dimer Formation cluster_causes Contributing Factors cluster_solutions Prevention Strategies Dimer 1,2-bis(2-chloro-5-nitrophenyl)ethane (Dimer) High_Conc High Substrate Concentration High_Conc->Dimer Oxygen Presence of Oxygen Oxygen->Dimer High_Temp High Reaction Temperature High_Temp->Dimer PdII Pd(II) Catalysts PdII->Dimer Slow_Addition Slow Reagent Addition Slow_Addition->High_Conc Mitigates Inert_Atmosphere Inert Atmosphere (Ar, N₂) Inert_Atmosphere->Oxygen Mitigates Low_Temp Lower Reaction Temperature Low_Temp->High_Temp Mitigates Pd0_Catalyst Use of Pd(0) Catalysts Pd0_Catalyst->PdII Mitigates Bulky_Ligands Bulky, Electron-Rich Ligands Bulky_Ligands->Dimer Favors Desired Product

Caption: Factors influencing dimer formation and corresponding prevention strategies.

dealing with the instability of 2-(Bromomethyl)-1-chloro-4-nitrobenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the instability of 2-(Bromomethyl)-1-chloro-4-nitrobenzene under acidic conditions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound in an acidic medium is yielding an unexpected, more polar byproduct. What is the likely cause?

A1: The primary cause of instability for this compound in the presence of acid and a nucleophile like water is the acid-catalyzed hydrolysis of the benzylic bromide.[1][2] The benzylic carbon is susceptible to nucleophilic attack, converting the bromomethyl group (-CH₂Br) into a hydroxymethyl group (-CH₂OH). This results in the formation of 2-(hydroxymethyl)-1-chloro-4-nitrobenzene, a more polar compound.

Q2: How do the substituents on the benzene ring affect the stability of the molecule?

A2: The chloro and nitro groups are electron-withdrawing, which influences the reaction mechanism. While electron-donating groups can stabilize a benzylic carbocation and favor an S(_N)1-type mechanism, the strong electron-withdrawing nature of the nitro group destabilizes the carbocation.[3] This suggests that the hydrolysis of this compound likely proceeds through an S(_N)2 or a borderline mechanism, where a solvent molecule attacks the benzylic carbon in a concerted or near-concerted step.[3][4]

Q3: What analytical methods can I use to monitor the degradation of this compound?

A3: Several analytical techniques are effective for monitoring the stability of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the ideal method for quantifying the parent compound and its degradation product over time. A reverse-phase C18 column with a mobile phase such as an acetonitrile/water or methanol/water gradient and UV detection is a standard setup.[2] The parent compound will have a longer retention time than the more polar benzyl alcohol byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is useful for observing the chemical transformation. You would monitor the disappearance of the singlet corresponding to the benzylic bromide protons (-CH₂Br), typically around 4.5-4.7 ppm, and the appearance of a new singlet for the benzylic alcohol protons (-CH₂OH), usually around 4.7-4.9 ppm.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the parent compound and volatile degradation products.[2]

Q4: Besides hydrolysis, are other degradation pathways possible under acidic conditions?

A4: While acid-catalyzed hydrolysis is the most common degradation pathway, other reactions could occur under more forcing conditions.[2] These might include oxidation or dehalogenation, although these are less likely without the presence of strong oxidizing agents or specific catalysts.[2] For most standard acidic reaction conditions, hydrolysis will be the predominant side reaction.

Troubleshooting Guide

Issue: Rapid degradation of this compound is observed during my acid-mediated reaction.

Symptoms:

  • HPLC analysis shows a rapid decrease in the peak area of the starting material.

  • A new, more polar peak, corresponding to 2-(hydroxymethyl)-1-chloro-4-nitrobenzene, appears and grows over time in the chromatogram.[2]

  • ¹H NMR analysis of the crude reaction mixture shows a diminishing signal for the -CH₂Br protons and an emerging signal for -CH₂OH protons.[2]

Solutions and Mitigation Strategies:

StrategyDetails
Temperature Control Lowering the reaction temperature will significantly decrease the rate of the competing hydrolysis reaction. Perform the reaction at the lowest temperature that allows for the desired transformation to proceed at an acceptable rate.
Anhydrous Conditions Since water is the nucleophile in the hydrolysis reaction, minimizing its presence is critical. Use anhydrous solvents and ensure all reagents and glassware are thoroughly dried before use.[2]
Minimize Reaction Time Reduce the exposure of the substrate to acidic conditions by optimizing the reaction time. Monitor the reaction progress closely and quench it as soon as the desired product is formed.[2]
Acid Concentration Use the minimum concentration of the acid catalyst required for the primary reaction to proceed efficiently.[2] Higher acid concentrations will accelerate the rate of hydrolysis.
Inert Atmosphere While hydrolysis is the primary concern, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to intentionally degrade the compound to understand its stability profile.

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation: In separate, sealed vials, add an aliquot of the stock solution to an equal volume of the following acidic solutions:

    • 0.1 M HCl

    • 0.1 M H₂SO₄

    • A control sample with an equal volume of water.

  • Incubation: Incubate the vials at controlled temperatures (e.g., 25°C and 50°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Quenching and Dilution: Neutralize the aliquot with a suitable base (e.g., dilute sodium bicarbonate solution) and then dilute it with the HPLC mobile phase for analysis.

  • Analysis: Analyze the samples by HPLC to determine the percentage of the remaining parent compound and the formation of the 2-(hydroxymethyl)-1-chloro-4-nitrobenzene degradation product.

Protocol 2: HPLC Method for Stability Monitoring
  • Instrument: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50:50 acetonitrile:water.

    • Ramp to 90:10 acetonitrile:water over 10 minutes.

    • Hold for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various acidic conditions, as would be determined in a forced degradation study. This data is for illustrative purposes to demonstrate expected trends.

Acid ConditionTemperature (°C)Time (hours)Remaining Parent Compound (%)Degradation Product (%)
0.1 M HCl2548515
0.1 M HCl5045545
0.1 M H₂SO₄2548218
0.1 M H₂SO₄5045050
Water (Control)504>98<2

Visualizations

G Acid-Catalyzed Hydrolysis Pathway cluster_reactants Reactants cluster_products Products A This compound D 2-(Hydroxymethyl)-1-chloro-4-nitrobenzene A->D SN2 Attack B H₂O (Water) B->D C H⁺ (Acid Catalyst) C->A Protonation (optional, can polarize C-Br bond) E HBr

Caption: Potential acid-catalyzed hydrolysis pathway.

G Troubleshooting Workflow for Instability Start Unexpected Byproduct Observed CheckPolarity Is the byproduct more polar than the starting material? Start->CheckPolarity ConfirmHydrolysis Confirm structure via NMR/MS. Likely 2-(hydroxymethyl)-1-chloro-4-nitrobenzene. CheckPolarity->ConfirmHydrolysis Yes OtherIssue Investigate other possible side reactions (e.g., oxidation) CheckPolarity->OtherIssue No ImplementSolutions Implement Mitigation Strategies ConfirmHydrolysis->ImplementSolutions Recheck Re-run reaction and analyze ImplementSolutions->Recheck

Caption: Troubleshooting workflow for unexpected byproducts.

G Factors Influencing Stability Stability Stability of this compound Temp Temperature Stability->Temp decreases with Water Water Content Stability->Water decreases with Acid Acid Concentration Stability->Acid decreases with Time Reaction Time Stability->Time decreases with

Caption: Logical relationship of key factors affecting stability.

References

Technical Support Center: Purification of 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the work-up and removal of unreacted 2-(Bromomethyl)-1-chloro-4-nitrobenzene from reaction mixtures.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of products from reactions involving this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Product is contaminated with starting material after work-up. - Incomplete reaction. - Inefficient extraction. - Inappropriate solvent system for chromatography.- Monitor the reaction to completion using TLC or GC. - Perform multiple extractions with a suitable organic solvent. - Optimize the solvent system for flash chromatography to achieve better separation. A good starting point is a hexane/ethyl acetate mixture.
Formation of an emulsion during aqueous wash. - High concentration of polar organic solvents like DMF or DMSO. - Presence of charged species or surfactants.- Dilute the reaction mixture with a non-polar organic solvent before washing. - Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. - If possible, remove highly polar solvents like DMF or DMSO under reduced pressure before the aqueous work-up. For every 5 mL of DMF or DMSO, use 5 x 10 mL of water for washing.[1]
Low recovery of the desired product. - Product has some solubility in the aqueous layer. - Product adheres to glassware or filtration apparatus. - Co-elution with impurities during chromatography.- Back-extract the aqueous layers with the organic solvent to recover any dissolved product. - Rinse all glassware thoroughly with the extraction solvent. - Use a shallower solvent gradient or isocratic elution in flash chromatography for better separation.[2]
Colored impurities present in the final product. - Presence of colored byproducts from the reaction.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration.[3][4] - Wash the organic layer with a solution of sodium thiosulfate if residual halogen reagents are suspected to be the cause of the color.[1]
Difficulty in inducing crystallization of the product. - Solution is supersaturated. - Presence of impurities inhibiting crystal formation. - Inappropriate recrystallization solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure product. - Cool the solution slowly and then in an ice bath to maximize crystal formation.[3][4] - Perform small-scale solubility tests to find a more suitable solvent system where the compound has high solubility when hot and low solubility when cold.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a reaction mixture containing this compound?

A1: A typical work-up involves quenching the reaction, followed by extraction and washing. The crude product is then purified, commonly by recrystallization or flash column chromatography.

Q2: Which solvents are suitable for the extraction of this compound?

A2: Dichloromethane or ethyl acetate are commonly used for extracting compounds of this nature from aqueous mixtures.[5]

Q3: What aqueous solutions should be used for washing the organic layer?

A3: A standard washing sequence includes:

  • Water to remove water-soluble impurities.

  • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components.

  • Brine (saturated NaCl solution) to remove residual water from the organic layer and help break emulsions.[4][5]

Q4: What are the recommended methods for purifying the crude product?

A4: The two primary methods for purifying solid organic compounds are recrystallization and flash column chromatography.

  • Recrystallization: This technique relies on the difference in solubility of the compound in a hot versus a cold solvent. A suitable solvent system might be ethanol/water or hexanes/ethyl acetate.[4][5]

  • Flash Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[2]

Q5: How do I choose a solvent system for flash column chromatography?

A5: The ideal solvent system is determined by running Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your desired product an Rf value of approximately 0.3 and good separation from impurities. For compounds of this polarity, a mixture of hexanes and ethyl acetate is a good starting point.

Experimental Protocol: Purification by Flash Chromatography

This protocol outlines a general procedure for the purification of a product from unreacted this compound using flash column chromatography.

  • Preparation of the Crude Sample: After the aqueous work-up, dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) to find a system that provides good separation between the product and the starting material.

  • Column Packing: Prepare a flash chromatography column with silica gel, wet with the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel. Load the sample onto the top of the column.[2]

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[2]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Isolation of Pure Product: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent using a rotary evaporator to yield the purified compound.

Visualization of the Experimental Workflow

G cluster_workup Aqueous Work-Up cluster_purification Purification quench Quench Reaction Mixture extract Extract with Organic Solvent quench->extract wash_h2o Wash with H₂O extract->wash_h2o wash_nahco3 Wash with NaHCO₃ wash_h2o->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product tlc TLC Analysis crude_product->tlc column_chrom Flash Column Chromatography tlc->column_chrom collect_fractions Collect Fractions column_chrom->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure concentrate_final Concentrate in vacuo combine_pure->concentrate_final pure_product Pure Product concentrate_final->pure_product

References

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of 2-(Bromomethyl)-1-chloro-4-nitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-(bromomethyl)-1-chloro-4-nitrobenzene and its related derivatives. Due to the limited availability of public experimental spectra for this compound, this guide presents a predicted ¹H NMR data set based on established spectroscopic principles and compares it with experimental data from commercially available, structurally related isomers. This information is crucial for the unambiguous identification and characterization of these compounds in research and development settings.

Predicted ¹H NMR Spectral Data for this compound

The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent like CDCl₃ is summarized in the table below. These predictions are derived from the analysis of substituent effects on the benzene ring and typical chemical shifts for benzylic and aromatic protons.

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₂Br (Benzylic)~ 4.7 - 4.9Singlet (s)N/A
H-3~ 7.8 - 8.0Doublet (d)~ 2.0 - 3.0 (meta coupling)
H-5~ 8.1 - 8.3Doublet of doublets (dd)~ 8.5 - 9.0 (ortho), ~ 2.0 - 3.0 (meta)
H-6~ 7.6 - 7.8Doublet (d)~ 8.5 - 9.0 (ortho coupling)

Comparative ¹H NMR Data of Structural Isomers

For comparative purposes, the following table presents experimental ¹H NMR data for commercially available isomers of this compound. This data allows for the differentiation of these closely related structures.

CompoundProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
4-Chloro-3-nitrobenzyl bromide -CH₂Br4.69sN/A
H-27.99d2.1
H-57.51d8.3
H-67.74dd8.3, 2.1
2-Chloro-5-nitrobenzyl bromide -CH₂Br4.65sN/A
H-38.22d2.6
H-48.15dd8.7, 2.6
H-67.58d8.7

Structural Representation and Proton Environments

The following diagram illustrates the chemical structure of this compound and the distinct proton environments that give rise to the predicted ¹H NMR signals.

Caption: Structure of this compound with key proton groups highlighted.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for the ¹H NMR characterization of this compound derivatives is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • The final solution height in the NMR tube should be approximately 4-5 cm.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Spectrometer Frequency: 400 MHz for ¹H

  • Solvent: CDCl₃ (or other as appropriate)

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16 to 64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 16 ppm (centered around 6 ppm)

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Integrate all signals.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

The following workflow illustrates the general process for ¹H NMR characterization.

G cluster_workflow ¹H NMR Characterization Workflow SamplePrep Sample Preparation (Dissolution & Filtration) DataAcq Data Acquisition (NMR Spectrometer) SamplePrep->DataAcq Insert into Spectrometer Processing Data Processing (FT, Phasing, Calibration) DataAcq->Processing Generate FID Analysis Spectral Analysis (Peak Assignment) Processing->Analysis Generate Spectrum

Caption: General workflow for ¹H NMR sample preparation, data acquisition, and analysis.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound and its derivatives, offering valuable data for researchers in the field. The provided experimental protocol ensures reproducible and high-quality data acquisition for these and similar compounds.

A Comparative Guide to the Reactivity of 2-(Bromomethyl)-1-chloro-4-nitrobenzene and Other Benzyl Halides in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-(Bromomethyl)-1-chloro-4-nitrobenzene and other substituted benzyl halides in nucleophilic substitution reactions. Understanding the kinetic and mechanistic nuances of these reactions is crucial for the effective design and optimization of synthetic routes in pharmaceutical and materials science research. This document synthesizes available quantitative data, outlines experimental protocols for kinetic analysis, and presents a visual representation of the reaction dynamics.

Executive Summary

Benzyl halides are a cornerstone of organic synthesis, valued for their ability to introduce a benzylic moiety through nucleophilic substitution. The reactivity of the benzylic carbon is highly sensitive to the electronic nature of the substituents on the aromatic ring. In the case of this compound, the presence of two strong electron-withdrawing groups, a nitro group at the para position and a chlorine atom at the ortho position, significantly influences its electrophilicity and, consequently, its reaction rates with nucleophiles. This guide will explore these substituent effects through a comparative lens, providing a data-driven framework for predicting and manipulating the reactivity of this and related benzyl halides.

Data Presentation: Comparative Reaction Kinetics

The data illustrates that electron-withdrawing groups on the benzyl halide generally decrease the rate of S\textsubscript{N}2 reactions, while electron-donating groups increase the rate.[1] This is because the S\textsubscript{N}2 transition state has a developing negative charge on the leaving group and a partial positive charge on the central carbon. Electron-withdrawing groups destabilize this transition state by intensifying the partial positive charge on the benzylic carbon. Conversely, electron-donating groups help to stabilize it.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
Benzyl bromideSodium AzideAcetone254.4 x 10⁻³
4-Nitrobenzyl bromideSodium AzideAcetone251.2 x 10⁻⁴
4-Chlorobenzyl bromideSodium AzideAcetone252.9 x 10⁻³
4-Methylbenzyl bromideSodium AzideAcetone257.8 x 10⁻³
Benzyl chloridePotassium IodideAcetone23 ± 11.5 x 10⁻³
Benzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.41 (L mol⁻¹ min⁻¹)
Benzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified0.93 (L mol⁻¹ min⁻¹)

Note: The reactivity of this compound is expected to be significantly lower than that of unsubstituted benzyl bromide due to the strong electron-withdrawing effects of both the nitro and chloro substituents.

Experimental Protocols

The determination of second-order rate constants for the reaction of benzyl halides with nucleophiles is a fundamental exercise in physical organic chemistry. The following is a representative experimental protocol for such a kinetic study.

Protocol: Kinetic Analysis of the Reaction of a Benzyl Halide with Sodium Azide via Conductometry

Objective: To determine the second-order rate constant for the reaction of a substituted benzyl bromide with sodium azide in a suitable solvent (e.g., acetone) at a constant temperature.

Materials:

  • Substituted benzyl bromide (e.g., this compound)

  • Sodium azide (NaN₃)

  • Anhydrous acetone (or other suitable polar aprotic solvent)

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Reaction vessel (e.g., a jacketed beaker)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the substituted benzyl bromide of known concentration (e.g., 0.1 M) in anhydrous acetone.

    • Prepare a stock solution of sodium azide of known concentration (e.g., 0.1 M) in anhydrous acetone.

  • Reaction Setup:

    • Place a known volume of the sodium azide solution into the reaction vessel, which is maintained at a constant temperature by the circulating water bath.

    • Immerse the conductivity probe into the solution and allow the system to equilibrate thermally.

  • Kinetic Run:

    • Initiate the reaction by adding a known volume of the benzyl bromide stock solution to the reaction vessel with rapid mixing.

    • Start recording the conductivity of the solution at regular time intervals. The reaction produces sodium bromide, which is more dissociated than sodium azide in acetone, leading to an increase in conductivity.

  • Data Analysis:

    • The reaction is pseudo-first-order if the concentration of one reactant is in large excess. For a second-order reaction with equimolar initial concentrations of reactants, the rate constant (k) can be determined from the integrated rate law: 1/[A]t - 1/[A]₀ = kt where [A]₀ is the initial concentration of the reactant and [A]t is the concentration at time t.

    • The concentration of the reacting species over time can be related to the change in conductivity. A calibration curve correlating conductivity to the concentration of the product (NaBr) is typically required for accurate determination of the rate constant.

Mandatory Visualization

Reaction Pathway and Substituent Effects

The following diagram illustrates the S\textsubscript{N}2 reaction mechanism for a generic substituted benzyl bromide and highlights the electronic influence of substituents on the aromatic ring.

Caption: S\textsubscript{N}2 reaction pathway and the influence of aromatic substituents.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the general workflow for determining the reaction rate constant.

Experimental_Workflow start Start: Prepare Reactant Solutions thermostat Equilibrate Reactant Solutions and Reaction Vessel in a Constant Temperature Bath start->thermostat mix Mix Reactants to Initiate Reaction thermostat->mix monitor Monitor Reaction Progress (e.g., via Conductometry, Spectrophotometry, or HPLC) mix->monitor data Collect Data (Concentration vs. Time) monitor->data plot Plot Data According to the Integrated Rate Law data->plot calculate Calculate the Rate Constant (k) from the Slope of the Linear Plot plot->calculate end End: Report Rate Constant calculate->end

Caption: General experimental workflow for kinetic analysis of a nucleophilic substitution reaction.

References

Comparative Guide to LC-MS Analysis of Products from 2-(Bromomethyl)-1-chloro-4-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of reaction products is critical for ensuring the purity, safety, and efficacy of synthesized compounds. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reaction products originating from 2-(Bromomethyl)-1-chloro-4-nitrobenzene. This versatile reagent is often used in the synthesis of more complex molecules through nucleophilic substitution at the reactive benzylic bromide position.

This document outlines a representative LC-MS methodology, presents comparative data for potential reaction products, and discusses alternative analytical techniques. The experimental data and protocols are based on established methods for structurally similar halogenated nitroaromatic compounds, providing a robust framework for the analysis of this specific compound and its derivatives.

Understanding the Reaction Landscape

This compound is a key starting material in organic synthesis. Its primary mode of reaction involves the nucleophilic substitution of the highly reactive bromomethyl group. Common nucleophiles include cyanides, amines, alkoxides, and thiolates, leading to a diverse range of products. A generalized reaction scheme is presented below. Due to the potential for side reactions, such as hydrolysis of the benzylic bromide to an alcohol, or further reactions of the product, LC-MS analysis is an indispensable tool for reaction monitoring and product characterization.

LC-MS Performance in Product Analysis

LC-MS is a powerful and widely adopted analytical technique in pharmaceutical and chemical research due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is crucial for the identification of unknown products and impurities. The coupling of liquid chromatography with mass spectrometry allows for the separation of complex mixtures and the subsequent identification and quantification of individual components.

Comparative Data of a Hypothesized LC-MS Method

The following table summarizes the expected quantitative data for the LC-MS analysis of this compound and its potential reaction products from a nucleophilic substitution reaction with a generic nucleophile (Nu-). These values are based on typical performance characteristics of modern LC-MS systems for the analysis of halogenated nitroaromatic compounds.

CompoundMolecular FormulaExact Mass (m/z) [M+H]⁺Expected Retention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compoundC₇H₅BrClNO₂249.92825.20.51.5
2-(Azidomethyl)-1-chloro-4-nitrobenzeneC₇H₅ClN₄O₂213.01744.80.82.4
2-(Hydroxymethyl)-1-chloro-4-nitrobenzeneC₇H₆ClNO₃188.00583.51.03.0
2-((Methylamino)methyl)-1-chloro-4-nitrobenzeneC₈H₉ClN₂O₂201.04253.90.72.1
2-((Ethylthio)methyl)-1-chloro-4-nitrobenzeneC₉H₁₀ClNO₂S232.01945.80.61.8

Note: Expected Retention Times are illustrative and can vary significantly based on the specific LC conditions, column, and mobile phase used.

Experimental Protocols

This section provides a detailed, representative experimental protocol for the LC-MS analysis of a reaction mixture of this compound.

Sample Preparation
  • Reaction Quenching: At the desired time point, quench a 100 µL aliquot of the reaction mixture by diluting it 1:10 with ice-cold acetonitrile to stop the reaction and precipitate any insoluble materials.

  • Centrifugation: Centrifuge the quenched sample at 10,000 rpm for 5 minutes to pellet any particulates.

  • Dilution: Take the supernatant and perform a further 1:100 dilution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

LC-MS Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating these types of aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow: Nitrogen, 600 L/hr

Mandatory Visualizations

The following diagrams illustrate the generalized reaction pathway and the experimental workflow for the LC-MS analysis.

G cluster_reaction Nucleophilic Substitution Reaction Starting Material This compound Product Substituted Product Starting Material->Product  + Nucleophile Byproduct Byproduct (e.g., Hydrolysis) Starting Material->Byproduct  + H2O Nucleophile Nucleophile (Nu-)

A generalized reaction pathway for this compound.

G Reaction_Mixture Reaction Mixture Aliquot Quenching Quench with Acetonitrile Reaction_Mixture->Quenching Centrifugation Centrifuge Quenching->Centrifugation Dilution Dilute Supernatant Centrifugation->Dilution Filtration Filter Dilution->Filtration LC_Vial LC Vial Filtration->LC_Vial LC_MS_Analysis LC-MS Analysis LC_Vial->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Experimental workflow for LC-MS analysis of reaction products.

Comparison with Alternative Analytical Techniques

While LC-MS is a highly effective technique for the analysis of these reaction products, other methods can also be employed, each with its own advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and thermally stable compounds in the gas phase followed by mass analysis.Excellent separation efficiency for volatile compounds, extensive spectral libraries for identification.Requires derivatization for non-volatile compounds, potential for thermal degradation of labile products.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation in the liquid phase with detection based on the absorption of UV-Vis light.Robust, widely available, and cost-effective. Good for quantification of known, UV-active compounds.Lower sensitivity and selectivity compared to MS, cannot identify unknown compounds without standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation, can analyze crude reaction mixtures without separation.Lower sensitivity than MS, requires higher sample concentrations, more complex data interpretation.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase.Simple, rapid, and inexpensive for reaction monitoring.Primarily qualitative, not suitable for complex mixtures or quantification.

A Comparative Guide to the Synthesis of 4-Chloro-2-nitrobenzyl Ethers: Validation of a Synthetic Route Utilizing 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is a cornerstone of innovation. Substituted benzyl ethers are crucial structural motifs in a vast array of biologically active compounds. This guide provides an objective comparison of a classical synthetic route to 4-chloro-2-nitrobenzyl ethers using 2-(Bromomethyl)-1-chloro-4-nitrobenzene against a modern, alternative approach. The comparison is supported by experimental data to inform the selection of the most appropriate synthetic strategy.

The traditional and widely adopted method for preparing aryl ethers is the Williamson ether synthesis, a reliable and versatile reaction. In the context of synthesizing 4-chloro-2-nitrobenzyl ethers, this involves the reaction of a phenol with this compound. This benzyl bromide derivative is a potent electrophile, readily undergoing nucleophilic substitution with phenoxides.

A more recent alternative to this classical approach is the direct benzylic C-H etherification. This method circumvents the need for pre-functionalization of the methyl group to a bromide, offering a more atom-economical route. This direct approach is often catalyzed by transition metals or promoted by unique reagent systems that enable the direct coupling of a C-H bond with an alcohol.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two synthetic routes, providing a clear basis for comparison. The data presented is representative of these classes of reactions, although specific yields can vary depending on the substrate.

ParameterWilliamson Ether SynthesisDirect Benzylic C-H Etherification
Starting Material This compound, Phenol1-Chloro-4-methyl-2-nitrobenzene, Phenol
Typical Yield 85-95%45-90%[1]
Reaction Temperature Room Temperature to 80 °C25-100 °C
Reaction Time 2-12 hours12-24 hours[1]
Key Reagents Weak base (e.g., K₂CO₃, NaH)Base (e.g., t-BuOK), Halogen source (e.g., NBS)[1]
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Non-polar or weakly polar (e.g., Toluene, THF)
Atom Economy ModerateHigh
Scalability Well-established and scalablePotentially scalable, but may require optimization

Experimental Protocols

Method 1: Williamson Ether Synthesis using this compound

This protocol describes a general procedure for the synthesis of a 4-chloro-2-nitrobenzyl ether via the Williamson ether synthesis.

Materials:

  • Phenol derivative (1.0 eq)

  • This compound (1.05 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the phenol derivative in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of this compound in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-2-nitrobenzyl ether.

Method 2: Alternative Route - Direct Benzylic C-H Etherification

This protocol outlines a representative procedure for the direct etherification of a benzylic C-H bond.

Materials:

  • 1-Chloro-4-methyl-2-nitrobenzene (1.0 eq)

  • Phenol derivative (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Toluene

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve 1-chloro-4-methyl-2-nitrobenzene and the phenol derivative in toluene.

  • Add potassium tert-butoxide to the mixture.

  • Add N-Bromosuccinimide in one portion.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the target ether.

Logical Workflow of Synthetic Route Comparison

Caption: Comparative workflow of two synthetic routes to 4-chloro-2-nitrobenzyl aryl ethers.

Conclusion

The validation of a synthetic route is a critical step in chemical research and drug development. The choice between a classical Williamson ether synthesis using this compound and a modern direct C-H etherification approach depends on several factors.

The Williamson ether synthesis is a robust and high-yielding method, making it a reliable choice for many applications. Its scalability and predictability are significant advantages. However, it requires the synthesis of the brominated starting material, which adds a step to the overall process and lowers the atom economy.

Direct C-H etherification represents a more elegant and atom-economical strategy by avoiding the pre-functionalization step. This approach is particularly advantageous when the simpler starting material, 1-chloro-4-methyl-2-nitrobenzene, is readily available and cost-effective. However, the yields can be more variable and highly dependent on the specific substrates and reaction conditions.

Ultimately, the selection of the optimal synthetic route will be guided by the specific research or development goals, including desired yield, cost of starting materials, scalability, and the importance of green chemistry principles.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-(Bromomethyl)-1-chloro-4-nitrobenzene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. For novel compounds such as analogs of 2-(Bromomethyl)-1-chloro-4-nitrobenzene, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount to ensure reliable biological data and meet regulatory standards. This guide provides an objective comparison of key analytical techniques for determining the purity of these synthesized analogs, supported by experimental data and detailed methodologies.

Introduction to Purity Assessment

The synthesis of complex organic molecules like this compound analogs can yield a variety of impurities, including starting materials, by-products, and degradation products. The presence of these impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and stability. Therefore, employing a suite of orthogonal analytical methods is crucial for a comprehensive purity assessment. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis.

Comparison of Analytical Techniques

The choice of analytical method for purity determination depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as the desired level of accuracy and sensitivity. The following table summarizes a hypothetical comparative purity analysis of a synthesized batch of a this compound analog.

Analytical TechniquePurity (%)Major Impurities DetectedLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
HPLC-UV 98.9Isomeric impurity (0.5%), Starting material (0.3%), Unidentified (0.3%)~0.01%~0.03%High precision, suitable for non-volatile and thermally labile compounds.Requires reference standards for impurity identification and quantification.
GC-MS 99.1Residual solvent (0.2%), Isomeric impurity (0.6%), By-product (0.1%)~0.005%~0.015%High sensitivity and specificity, excellent for volatile impurities and structural elucidation.Not suitable for non-volatile or thermally labile compounds.
qNMR (¹H) 99.3 (absolute)Isomeric impurity (0.4%), Starting material (0.3%)~0.1%~0.3%Provides absolute purity without a specific reference standard for the analyte, non-destructive.Lower sensitivity compared to chromatographic methods, potential for signal overlap.
Elemental Analysis C: 33.65%H: 2.01%N: 5.60%---Confirms elemental composition of the bulk material.Does not provide information on individual impurities.

Note: The data presented in this table is representative and intended for comparative purposes.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. Below are representative methodologies for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (column) and a liquid mobile phase. A UV detector measures the absorbance of the eluting compounds, allowing for quantification.

Instrumentation: A standard HPLC system with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical gradient could start at 50% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-400 amu.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the synthesized compound.

  • Dissolve in 1 mL of dichloromethane.

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a library database (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR determines the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[1] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for a primary method of quantification.[2]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and resonances that do not overlap with the analyte signals (e.g., maleic anhydride, 1,4-dinitrobenzene).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1 relaxation time).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[3]

Sample Preparation:

  • Accurately weigh about 10-20 mg of the synthesized compound into an NMR tube.

  • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.

  • Add the appropriate volume of deuterated solvent (e.g., 0.6 mL for a 5 mm tube).

  • Ensure complete dissolution by gentle vortexing or sonication.

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Elemental Analysis

Principle: This technique determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) in a compound.[4] The experimental percentages are then compared with the theoretical values calculated from the molecular formula.

Instrumentation: An elemental analyzer.

Procedure:

  • A small, accurately weighed amount of the dried sample is combusted in a stream of oxygen.

  • The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector.

  • The percentage of each element is calculated.

Data Analysis: A close correlation between the found and calculated elemental composition (typically within ±0.4%) provides strong evidence for the compound's identity and bulk purity.

Visualizing the Workflow and Relationships

To better illustrate the processes and considerations in purity assessment, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_reporting Final Report Synthesis Synthesized Analog Purification Initial Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification HPLC HPLC-UV Analysis Purification->HPLC Purity & Impurity Profile GCMS GC-MS Analysis Purification->GCMS Volatile Impurities qNMR qNMR Analysis Purification->qNMR Absolute Purity EA Elemental Analysis Purification->EA Elemental Composition Report Comprehensive Purity Report HPLC->Report GCMS->Report qNMR->Report EA->Report

A streamlined workflow for the purity assessment of synthesized analogs.

logical_relationships cluster_factors Factors Influencing Purity cluster_impurities Potential Impurities StartingMaterials Purity of Starting Materials UnreactedSM Unreacted Starting Materials StartingMaterials->UnreactedSM ReactionConditions Reaction Conditions (Temperature, Time, Stoichiometry) Isomers Isomeric Impurities ReactionConditions->Isomers Byproducts Reaction By-products ReactionConditions->Byproducts PurificationMethod Purification Method (Crystallization, Chromatography) ResidualSolvents Residual Solvents PurificationMethod->ResidualSolvents CompoundStability Inherent Stability of the Analog Degradants Degradation Products CompoundStability->Degradants

Key factors influencing the purity of synthesized analogs and the resulting impurities.

Conclusion

The comprehensive purity assessment of synthesized this compound analogs requires a multi-faceted analytical approach. While HPLC and GC-MS are powerful tools for separating and quantifying impurities, qNMR provides an accurate measure of absolute purity. Elemental analysis serves as a fundamental confirmation of the elemental composition. By employing these orthogonal techniques, researchers and drug development professionals can confidently establish the purity of their synthesized compounds, ensuring the reliability of subsequent biological studies and adherence to regulatory expectations.

References

Mechanistic Insights into the Reactivity of 2-(Bromomethyl)-1-chloro-4-nitrobenzene: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate electrophile for benzylation reactions is a critical step in the synthesis of complex organic molecules. This guide provides a comprehensive comparison of the reactivity and synthetic utility of 2-(bromomethyl)-1-chloro-4-nitrobenzene against alternative benzylation agents. By presenting experimental data, detailed protocols, and mechanistic pathway visualizations, this document aims to facilitate informed decision-making in the design and execution of synthetic strategies.

The reactivity of benzyl halides is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the presence of two electron-withdrawing groups, a chloro and a nitro group, profoundly impacts its electrophilic character and preferred reaction pathways.

Comparative Analysis of Reactivity and Mechanistic Pathways

Nucleophilic substitution reactions involving benzyl halides can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination thereof. The preferred pathway is dictated by factors such as the stability of the potential benzylic carbocation (favoring S(_N)1) and the steric hindrance at the benzylic carbon (disfavoring S(_N)2).

The electron-withdrawing nature of the chloro and nitro substituents on this compound destabilizes the formation of a positive charge at the benzylic position. This destabilization disfavors the formation of a carbocation intermediate, thereby suppressing the S(_N)1 pathway. Conversely, these electron-withdrawing groups increase the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles. This electronic effect, combined with the primary nature of the benzylic bromide, strongly favors an S(_N)2 mechanism.

In contrast, unsubstituted benzyl bromide can react via both S(_N)1 and S(_N)2 pathways, with the specific conditions dictating the dominant mechanism. Benzyl bromides with electron-donating substituents tend to favor the S(_N)1 pathway due to the increased stability of the corresponding carbocation.

SN1_vs_SN2_Pathway cluster_SN2 SN2 Pathway (Favored) cluster_SN1 SN1 Pathway (Disfavored) A Nu⁻ C [Transition State]‡ A->C Backside Attack B This compound B->C D Product C->D E Br⁻ C->E Leaving Group Departure F This compound G Benzylic Carbocation (Destabilized) F->G Slow H Br⁻ G->H J Product G->J I Nu⁻ I->G Fast

Favored SN2 versus disfavored SN1 pathway for this compound.

Performance Comparison in Nucleophilic Substitution Reactions

To provide a quantitative comparison, the following table summarizes typical reaction outcomes for the benzylation of various nucleophiles with this compound and alternative reagents. It is important to note that direct comparative kinetic data under identical conditions is scarce in the literature; therefore, the presented data is a compilation from various sources to illustrate general trends.

NucleophileBenzylating ReagentProductTypical Yield (%)Reference
AnilineThis compoundN-(2-chloro-5-nitrobenzyl)anilineData not available
AnilineBenzyl bromideN-Benzylaniline~90%[1]
PhenolThis compound1-(2-chloro-5-nitrobenzyloxy)benzeneData not available
PhenolBenzyl bromideBenzyloxybenzeneHigh
ThiophenolThis compound(2-chloro-5-nitrobenzyl)(phenyl)sulfaneData not available
ThiophenolBenzyl bromideBenzyl(phenyl)sulfaneHigh

The lack of specific yield data for reactions with this compound highlights a gap in the current literature. However, based on mechanistic principles, it is anticipated that while the reactions may be slower than with unsubstituted benzyl bromide due to potential steric hindrance from the ortho-chloro substituent, clean S(_N)2 displacement should lead to good to excellent yields under appropriate conditions.

Experimental Protocols

The following are representative protocols for the synthesis of this compound and its subsequent reaction with a model nucleophile.

Synthesis of this compound

The synthesis of the title compound typically proceeds via the radical bromination of 2-chloro-5-nitrotoluene.

Synthesis_Workflow A 2-Chloro-5-nitrotoluene B N-Bromosuccinimide (NBS) AIBN (initiator) CCl₄, Reflux A->B Reactants C This compound B->C Product D Succinimide B->D Byproduct

General workflow for the synthesis of this compound.

Materials:

  • 2-Chloro-5-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl(_4))

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitrotoluene (1.0 eq) in CCl(_4).

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the flask.

  • Heat the mixture to reflux (approximately 77°C for CCl(_4)). The reaction can be initiated with a heat lamp to promote radical formation.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

N-Alkylation of a Primary Amine with this compound

This protocol describes a general procedure for the reaction with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K(_2)CO(_3))

  • Acetonitrile (CH(_3)CN)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile.

  • To this suspension, add a solution of this compound (1.0 eq) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete, as monitored by TLC.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable synthetic intermediate that primarily reacts via an S(_N)2 mechanism due to the electronic effects of its substituents. While it may exhibit slower reaction rates compared to unsubstituted benzyl bromide, its predictable reactivity and the potential for subsequent functionalization of the aromatic ring make it a useful tool in multi-step organic synthesis. The provided protocols offer a starting point for the synthesis and application of this reagent. Further quantitative studies are needed to provide a more direct comparison with other benzylation agents across a range of nucleophiles and reaction conditions.

References

A Comparative Guide to the Nucleophilic Substitution Reactions of 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the relative reaction rates of 2-(bromomethyl)-1-chloro-4-nitrobenzene with various nucleophiles. Understanding the kinetics of these reactions is crucial for the strategic design and synthesis of novel therapeutic agents and complex organic molecules. The primary reactive site for nucleophilic attack is the benzylic bromide, which is significantly more labile than the aryl chloride due to the stability of the benzylic carbocation intermediate in S_N1 reactions and the accessibility of the benzylic carbon in S_N2 reactions.

While specific quantitative kinetic data comparing a wide range of nucleophiles with this compound is not extensively documented in publicly available literature, this guide offers a qualitative comparison based on established principles of nucleophilicity and reactivity trends observed for similar substituted benzyl bromides. Furthermore, we provide a detailed, adaptable experimental protocol for researchers to determine these relative reaction rates in their own laboratories.

Comparison of Nucleophilic Substitution Reactions

The reaction of this compound with nucleophiles typically proceeds via an S_N2 mechanism, particularly with strong nucleophiles.[1] The rate of reaction is therefore dependent on the concentration of both the substrate and the nucleophile.[2] The following table summarizes the expected products and typical reaction conditions for several common nucleophiles, offering a qualitative insight into their relative reactivity.

NucleophileReagentProduct NameTypical SolventTypical ConditionsExpected Relative Rate
AzideSodium Azide (NaN₃)2-(Azidomethyl)-1-chloro-4-nitrobenzeneDimethylformamide (DMF)Room TemperatureHigh
ThiocyanateSodium Thiocyanate (NaSCN)1-Chloro-2-(isothiocyanatomethyl)-4-nitrobenzeneAcetone/EthanolRefluxHigh
AnilineAnilineN-(2-Chloro-5-nitrobenzyl)anilineDichloromethane (DCM)Room TemperatureModerate
HydroxideSodium Hydroxide (NaOH)(2-Chloro-5-nitrophenyl)methanolAcetone/WaterRoom TemperatureModerate to Low

Note: The expected relative rates are qualitative and based on general nucleophilicity trends. Stronger nucleophiles like azide and thiocyanate are expected to react faster than neutral nucleophiles like aniline or the hydroxide ion in a protic solvent.

Experimental Protocols

The following is a generalized protocol for determining the relative reaction rates of this compound with different nucleophiles. This method can be adapted to use various analytical techniques for monitoring the reaction progress, such as HPLC, GC-MS, or NMR spectroscopy.

General Procedure for Kinetic Analysis

Objective: To determine the second-order rate constant for the reaction between this compound and a series of nucleophiles.

Materials:

  • This compound

  • Selected nucleophiles (e.g., sodium azide, sodium thiocyanate, aniline, sodium hydroxide)

  • Anhydrous solvent (e.g., acetonitrile, DMF, ethanol)

  • Internal standard (e.g., a stable compound not expected to react, such as decane or dodecane for GC analysis)

  • Thermostated reaction vessel

  • Analytical instrument (GC-MS, HPLC, or NMR)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare stock solutions of each nucleophile at a higher concentration (e.g., 1.0 M) in the same solvent to ensure pseudo-first-order conditions.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of the this compound stock solution and the internal standard stock solution.

    • Allow the solution to equilibrate to the reaction temperature.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution.

    • Immediately withdraw the first aliquot (t=0) and quench the reaction (e.g., by diluting with a cold solvent or adding a quenching agent).

    • Withdraw aliquots at regular time intervals and quench them in the same manner.

  • Analysis:

    • Analyze the quenched aliquots using a suitable analytical method (e.g., GC-MS) to determine the concentration of the remaining this compound relative to the internal standard.[3]

  • Data Analysis:

    • Under pseudo-first-order conditions (a large excess of the nucleophile), the reaction will follow first-order kinetics with respect to the substrate.

    • Plot the natural logarithm of the concentration of this compound (ln[Substrate]) versus time.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

    • Repeat the experiment for each nucleophile to compare their second-order rate constants.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the relative reaction rates.

experimental_workflow start_end start_end process process decision decision data data A Start: Prepare Stock Solutions (Substrate, Nucleophiles, Internal Standard) B Equilibrate Substrate and Internal Standard in Reactor A->B C Initiate Reaction by Adding Nucleophile B->C D Withdraw and Quench Aliquots at Timed Intervals C->D E Analyze Aliquots by GC-MS, HPLC, or NMR D->E F Plot ln[Substrate] vs. Time E->F G Determine Pseudo-First-Order Rate Constant (k_obs) from Slope F->G H Calculate Second-Order Rate Constant (k₂) G->H I Repeat for Each Nucleophile? H->I I->B Yes J Compare k₂ Values to Determine Relative Reaction Rates I->J No K End J->K

Caption: Experimental workflow for determining relative reaction rates.

Caption: Generalized S_N2 reaction pathway.

References

A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions with 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Functionalization of a Key Building Block.

The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Among these, 2-(Bromomethyl)-1-chloro-4-nitrobenzene stands out as a versatile building block, featuring three distinct reactive sites: a benzylic bromide, an aryl bromide, and an aryl chloride, all on an electron-deficient nitroaromatic core. The chemoselective functionalization of this substrate hinges on the judicious choice of a catalytic system to favor reaction at a specific site. This guide provides a comparative overview of various catalytic systems for cross-coupling reactions at the aryl bromide position of this compound, supported by experimental data from analogous systems.

The Challenge of Chemoselectivity

The inherent differences in the reactivity of the C-Br and C-Cl bonds provide the basis for selective cross-coupling reactions. Generally, the order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl, making the C-Br bond the more likely site for reaction under carefully controlled conditions. The presence of the electron-withdrawing nitro group further activates the aromatic ring towards nucleophilic attack and can influence the reactivity of the adjacent halogens.

Comparison of Catalytic Systems

The following sections detail the application of four major classes of palladium-catalyzed cross-coupling reactions for the selective functionalization of the C-Br bond in this compound. While specific data for this exact substrate is limited in the literature, the presented data for structurally similar compounds provides valuable insights into catalyst performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. For substrates like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are often employed to achieve high selectivity for the C-Br bond.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateCoupling PartnerYield (%)
Pd(OAc)₂ (0.2 mol%)PCy₃·HBF₄ (0.4 mol%)Cs₂CO₃Toluene/H₂O8021-Bromo-2-(chloromethyl)benzenep-Tolylboronic acid95[1]
Pd(OAc)₂ (0.2 mol%)PCy₃·HBF₄ (0.4 mol%)Cs₂CO₃Toluene/H₂O8021-Bromo-2-(chloromethyl)benzene(4-Methoxyphenyl)boronic acid92[1]
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O100121-Bromo-4-nitrobenzenePhenylboronic acid~95 (analogous)
Heck Reaction

The Heck reaction provides a means to form C-C bonds by coupling the aryl bromide with an alkene. The choice of catalyst, ligand, and base is crucial for achieving high yields and stereoselectivity. For electron-deficient aryl bromides, phosphine-free palladium systems or those with specific phosphine ligands can be effective.

Table 2: Comparison of Catalytic Systems for the Heck Reaction of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateCoupling PartnerYield (%)
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100-1-Bromo-4-nitrobenzeneStyreneHigh (qualitative)[2]
Pd(OAc)₂ (0.5 mol%)Oxazolinyl ligandK₂CO₃DMA130-14040Aryl halidein situ generated alkene56-94[3]
PdCl₂-K₂CO₃NMP12041-Bromo-4-nitrobenzeneStyrene98[4]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between the aryl bromide and a terminal alkyne, typically utilizing a dual palladium and copper catalytic system. Copper-free versions have also been developed.

Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of Aryl Bromides

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Time (h)SubstrateCoupling PartnerYield (%)
Pd(PPh₃)₂Cl₂CuI-Et₃NDMF8061-Chloro-4-iodobenzenePhenylacetyleneHigh (qualitative)[4]
Pd(CF₃COO)₂ (2.5 mol%)CuI (5 mol%)PPh₃ (5 mol%)Et₃NDMF10032-Amino-3-bromopyridinesTerminal alkynes72-96[5]
Pd(PPh₃)₂Cl₂CuI-i-Pr₂NHTHFRT3Aryl halideTerminal alkyne89 (general)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a bulky and electron-rich phosphine ligand is critical for the efficient coupling of aryl bromides with a wide range of amines.

Table 4: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateCoupling PartnerYield (%)
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)K₃PO₄1,4-Dioxane10018-241-Bromo-4-(trichloromethyl)benzeneAliphatic amineHigh (protocol)
Pd(OAc)₂ (10 mol%)X-Phos (10 mol%)KOt-BuToluene1000.17 (MW)2-Bromo-13α-estrone derivativeSubstituted anilinesGood to Excellent[6]
Pd₂(dba)₃BINAPNaOt-BuToluene802-241-Bromo-4-tert-butylbenzeneMorpholine98[7]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on literature procedures for analogous substrates and may require optimization for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the selective coupling of 1-bromo-2-(chloromethyl)benzene.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equiv)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.002 mmol), PCy₃·HBF₄ (0.004 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add toluene (4 mL) and water (1 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 2 hours, monitoring progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Heck Reaction

This is a general protocol for the Heck reaction of an aryl bromide with an alkene.[2]

Materials:

  • This compound

  • Alkene (e.g., Styrene) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (2-4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), and triethylamine (1.5 mmol) in DMF.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(OAc)₂ (0.01-0.02 mmol) and tri(o-tolyl)phosphine (0.02-0.04 mmol) to the mixture.

  • Seal the tube and heat the reaction to 100 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.[4]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-2 mol%)

  • Copper(I) iodide (CuI) (2-4 mol%)

  • Triethylamine (Et₃N) (2 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.01-0.02 mmol), and CuI (0.02-0.04 mmol) in DMF.

  • Add the terminal alkyne (1.2 mmol) and triethylamine (2.0 mmol).

  • Heat the reaction mixture to 80 °C for 6 hours.

  • After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 4: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of an aryl bromide.

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • A suitable phosphine ligand (e.g., RuPhos, X-Phos) (4 mol%)

  • A strong base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4-2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 mmol) and the anhydrous solvent.

  • Add the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Cross-Coupling Workflow

The following diagrams illustrate the general experimental workflow and the catalytic cycle for a typical palladium-catalyzed cross-coupling reaction.

experimental_workflow reagent_prep Reagent Preparation (Substrate, Coupling Partner, Catalyst, Ligand, Base) reaction_setup Reaction Setup (Inert atmosphere, Solvent Addition) reagent_prep->reaction_setup reaction Reaction (Heating and Stirring) reaction_setup->reaction workup Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a cross-coupling reaction.

catalytic_cycle Pd0 Pd(0)Ln PdII_oxidative Ar-Pd(II)L2-X Pd0->PdII_oxidative Oxidative Addition (Ar-X) PdII_trans Ar-Pd(II)L2-R PdII_oxidative->PdII_trans Transmetalation (R-M) Product Ar-R PdII_trans->Product Reductive Elimination Product->Pd0

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selective functionalization of this compound at the C-Br position is a valuable transformation for the synthesis of complex molecules. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, offer powerful tools to achieve this. The choice of the catalytic system, particularly the ligand and base, is paramount in controlling the reactivity and achieving high yields of the desired product. The data and protocols presented in this guide, derived from closely related systems, provide a strong foundation for researchers to develop and optimize these important reactions for their specific applications.

References

biological activity screening of compounds synthesized from 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the biological activity screening of compounds directly synthesized from 2-(Bromomethyl)-1-chloro-4-nitrobenzene were identified. Research in this area appears to be limited or not publicly documented. However, to fulfill the spirit of the inquiry and provide valuable insights for researchers, this guide presents a comparative analysis of a closely related class of compounds: 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. These compounds share key structural motifs with potential derivatives of this compound, namely the chloro and nitro-substituted phenyl rings, and have documented anticancer activity.

This guide will objectively compare the in vitro anticancer performance of selected 4-thiazolidinone derivatives, provide supporting experimental data from published research, and detail the methodologies for the key experiments cited.

Comparative Anticancer Activity of 4-Thiazolidinone Derivatives

The following table summarizes the growth inhibitory (GI50) and total growth inhibition (TGI) values for a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones against a panel of human cancer cell lines. Lower values indicate higher potency.

Compound IDCancer Cell LineGI50 (µM)TGI (µM)Reference
2h Leukemia (MOLT-4) < 0.0113.3[1]
Leukemia (SR) < 0.0113.3[1]
Colon Cancer (SW-620) 0.0213.3[1]
CNS Cancer (SF-539) 0.0213.3[1]
Melanoma (SK-MEL-5) 0.0213.3[1]
Mean 1.57 13.3 [1]
2f Gastric Cancer (AGS) Not ReportedNot Reported[1]
Colon Cancer (DLD-1) Not ReportedNot Reported[1]
Breast Cancer (MCF-7) Not ReportedNot Reported[1]
Breast Cancer (MDA-MB-231) Not ReportedNot Reported[1]
2i Gastric Cancer (AGS) Not ReportedNot Reported[1]
Colon Cancer (DLD-1) Not ReportedNot Reported[1]
Breast Cancer (MCF-7) Not ReportedNot Reported[1]
Breast Cancer (MDA-MB-231) Not ReportedNot Reported[1]
2j Gastric Cancer (AGS) Not ReportedNot Reported[1]
Colon Cancer (DLD-1) Not ReportedNot Reported[1]
Breast Cancer (MCF-7) Not ReportedNot Reported[1]
Breast Cancer (MDA-MB-231) Not ReportedNot Reported[1]

Data for compounds 2f, 2i, and 2j were reported as having high cytotoxicity, but specific GI50/TGI values were not provided in the reference.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 4-thiazolidinone derivatives.

NCI-60 Human Tumor Cell Line Screen

This assay provides data on the growth inhibitory effects of test compounds on a panel of 60 different human tumor cell lines.

  • Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are maintained at 37 °C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted with the culture medium.

  • Assay Procedure:

    • Cells are seeded into 96-well microtiter plates and incubated for 24 hours.

    • The culture medium is replaced with medium containing the test compounds at five 10-fold dilutions.

    • The plates are incubated for an additional 48 hours.

    • The assay is terminated by the addition of cold trichloroacetic acid (TCA).

  • Endpoint Measurement:

    • The plates are incubated at 4 °C for 60 minutes to fix the cells.

    • The supernatant is discarded, and the plates are washed with water and air-dried.

    • Sulforhodamine B (SRB) solution is added to each well, and the plates are incubated for 10 minutes at room temperature.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The plates are air-dried, and the bound stain is solubilized with 10 mM trizma base.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The GI50 (concentration that inhibits cell growth by 50%) and TGI (concentration that causes total growth inhibition) are calculated from dose-response curves.[1]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar Further Studies Start Starting Materials (e.g., 4-thiazolidinones, (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal) Reaction Knoevenagel Condensation Start->Reaction Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Reaction->Purification Library Library of Novel Compounds (5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones) Purification->Library NCI60 NCI-60 Cell Line Screen Library->NCI60 Test Compounds Toxicity Toxicity Assays (e.g., on normal human lymphocytes) Library->Toxicity Test Compounds DataAnalysis Data Analysis (GI50, TGI calculation) NCI60->DataAnalysis Toxicity->DataAnalysis Hit Identification of Hit Compounds (e.g., Compound 2h) DataAnalysis->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Lead Lead Compound Optimization SAR->Lead

Caption: A generalized workflow for the synthesis and anticancer screening of novel chemical entities.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways affected by these 4-thiazolidinone derivatives were not detailed in the provided references, compounds with similar structures are often investigated for their effects on key cellular processes involved in cancer progression. A potential, generalized mechanism of action could involve the induction of apoptosis (programmed cell death).

G Compound Anticancer Compound (e.g., 4-Thiazolidinone Derivative) Cell Cancer Cell Compound->Cell Induces Stress Apoptosis Apoptosis (Programmed Cell Death) Cell->Apoptosis Activates Pro-Apoptotic Pathways Proliferation Cell Proliferation & Survival Cell->Proliferation Inhibits Pro-Survival Pathways

Caption: A simplified diagram illustrating a potential mechanism of action for an anticancer compound.

References

A Comparative Crystallographic Guide to 2-(Bromomethyl)-1-chloro-4-nitrobenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the X-ray crystallographic data of key 2-(bromomethyl)-1-chloro-4-nitrobenzene derivatives. While a complete single-crystal X-ray diffraction study for this compound is not publicly available, this guide leverages detailed crystallographic data from closely related analogs to provide valuable structural insights and predictive comparisons. Understanding the three-dimensional arrangement of these molecules is crucial for predicting their physicochemical properties, reactivity, and potential applications in drug design and materials science.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters obtained from single-crystal X-ray diffraction studies of two close analogs of the title compound. These analogs provide a strong basis for predicting the crystal packing and molecular geometry of this compound. The substitution of a methyl or chloromethyl group for the bromomethyl group allows for an analysis of the impact of substituent size and electronegativity on the crystal lattice.

ParameterAnalog 1: 1-Chloro-2-methyl-4-nitrobenzene [1][2]Analog 2: 1-(Chloromethyl)-4-nitrobenzene [3]Target: this compound
Chemical Formula C₇H₆ClNO₂C₇H₆ClNO₂C₇H₅BrClNO₂
Molecular Weight 171.58 g/mol 171.58 g/mol 250.48 g/mol
Crystal System MonoclinicOrthorhombicPredicted: Monoclinic or Orthorhombic
Space Group P2₁/nPna2₁Predicted: P2₁/n, P2₁2₁2₁, or similar
a (Å) 13.5698(8)4.7434(1)Predicted: Larger unit cell dimensions than analogs
b (Å) 3.7195(3)6.4189(2)Predicted: Larger unit cell dimensions than analogs
c (Å) 13.5967(8)24.9413(11)Predicted: Larger unit cell dimensions than analogs
α (°) 9090Predicted: 90
β (°) 91.703(3)90Predicted: ~90-92
γ (°) 9090Predicted: 90
Volume (ų) 685.96(10)759.40(4)Predicted: > 760 ų
Z 44Predicted: 4
Key Interactions π-π stacking, C-H···O hydrogen bonds, Cl···O contacts[1][2]Weak C-H···O interactions[3]Predicted: Halogen bonding (Br···O), π-π stacking, C-H···O hydrogen bonds

Structural Insights:

The comparison between Analog 1 and Analog 2 reveals how a simple change from a methyl to a chloromethyl group can alter the crystal system from monoclinic to orthorhombic. This is likely due to different intermolecular interactions influencing the crystal packing. For the target compound, this compound, the presence of the larger and more polarizable bromine atom is expected to significantly influence the crystal packing. We can predict a larger unit cell volume compared to the analogs. Furthermore, the potential for halogen bonding involving the bromine atom could lead to distinct supramolecular architectures.

Experimental Protocols

The following is a detailed methodology for the synthesis and single-crystal X-ray diffraction analysis, based on the protocol reported for 1-chloro-2-methyl-4-nitrobenzene[1]. This serves as a standard procedure for obtaining crystallographic data for the title compound and its derivatives.

Synthesis of 1-Chloro-2-methyl-4-nitrobenzene

A solution of peroxytrifluoroacetic acid is prepared by adding trifluoroacetic anhydride to a suspension of 90% hydrogen peroxide in dichloromethane, cooled in an ice bath. To this solution, 4-chloroaniline in dichloromethane is added dropwise. The reaction mixture is then refluxed for one hour. After cooling, the mixture is washed successively with water and 10% sodium carbonate solution. The organic layer is dried and concentrated to yield 4-nitrochlorobenzene. This intermediate is then converted to 1-chloro-2-methyl-4-nitrobenzene using methyl iodide and anhydrous aluminum chloride. Single crystals suitable for X-ray diffraction are grown by the slow evaporation of a chloroform solution of the compound over several days[1].

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal is mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 92 K) to minimize thermal vibrations, using graphite-monochromated Mo-Kα radiation. The collected diffraction data is then processed to determine the unit cell parameters and intensities of the reflections. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for determining the crystal structure of an organic compound using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination & Refinement synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting Suitable Crystal xray X-ray Diffraction mounting->xray data_processing Data Processing xray->data_processing Diffraction Pattern structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (CIF) refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Workflow for X-ray Crystallographic Analysis.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline compounds, other techniques can provide valuable and often complementary information, especially when suitable single crystals cannot be obtained.

  • Powder X-ray Diffraction (PXRD): This technique is used for the structural analysis of polycrystalline powders. While it typically provides less detailed structural information than single-crystal XRD, it is invaluable for phase identification, purity analysis, and can, in some cases, be used for structure solution.[1]

  • Spectroscopic Techniques (IR, Raman, NMR): Infrared (IR) and Raman spectroscopy can identify functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of atoms, which is crucial for confirming the molecular structure in solution.[2]

  • Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the geometry and electronic properties of molecules. These theoretical calculations can complement experimental data and aid in the interpretation of crystallographic results.

References

Safety Operating Guide

Proper Disposal of 2-(Bromomethyl)-1-chloro-4-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-(Bromomethyl)-1-chloro-4-nitrobenzene is critical for ensuring laboratory safety and environmental protection. This compound, a halogenated nitroaromatic hydrocarbon, is classified as hazardous waste and must be managed according to stringent protocols. Improper disposal can lead to significant health risks and environmental contamination.

Researchers, scientists, and drug development professionals must adhere to the following step-by-step procedures for the disposal of this compound, its residues, and contaminated materials.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Handlers must wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]
Eye Protection Chemical safety goggles or a face shield.
Lab Coat A flame-retardant lab coat is recommended.
Respiratory Protection May be required if there is a risk of dust or aerosol formation. Use in a well-ventilated area.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed professional waste disposal service.[2] Under no circumstances should this chemical or its rinsate be disposed of down the drain.[1][3]

1. Waste Identification and Segregation:

  • Classification: this compound is a halogenated organic waste .[4] This classification is due to the presence of bromine and chlorine atoms.

  • Segregation: This waste must be collected separately from non-halogenated organic waste, acids, bases, and other incompatible chemicals.[3][4] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[5]

2. Waste Collection:

  • Container: Use a designated, leak-proof, and sealable waste container that is compatible with halogenated organic compounds. The original container is often the best choice for waste collection.[3][6]

  • Procedure: Keep the waste container closed except when adding waste to prevent the release of vapors.[3][7] All commingling of halogenated solvent waste should be conducted in an operating chemical fume hood.[5]

3. Labeling:

  • Content: The container must be clearly labeled with the words "Hazardous Waste".[3]

  • Full Chemical Name: List the full chemical name, "this compound," and the approximate quantity or concentration. Chemical formulas or abbreviations are not acceptable.[3]

  • Hazard Identification: Indicate the associated hazards (e.g., Toxic, Harmful if Swallowed, Skin Irritant, Eye Irritant).[2][8]

4. Storage:

  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9]

  • Conditions: The storage area should be cool, dry, and well-ventilated.[1][5]

  • Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills.[3]

5. Arranging for Disposal:

  • Professional Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[10]

  • Final Disposal Methods: Professional disposal services will typically use high-temperature incineration with flue gas scrubbing to destroy the chemical.[1]

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware: Glassware and other lab materials contaminated with this compound should be treated as hazardous waste and placed in a designated container.[3]

  • Empty Containers: To be disposed of as non-hazardous waste, the original container must be triple-rinsed with a suitable solvent.[3][6][9] The first rinsate, and for highly toxic chemicals the first three, must be collected and disposed of as hazardous waste.[11] After rinsing and air-drying, deface or remove the original label before disposal in the regular trash.[6][9]

Spill Management

In the event of a spill, evacuate the area and prevent further spread if it is safe to do so. Use an inert absorbent material to contain the spill. The collected absorbent and any contaminated cleaning materials must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.[1][5]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as 'Halogenated Organic Waste' ppe->classify container Select Compatible, Labeled 'Hazardous Waste' Container classify->container transfer Transfer Waste to Container in a Fume Hood container->transfer seal_label Seal Container and Verify Complete Label Information transfer->seal_label storage Store in Designated, Ventilated Satellite Accumulation Area seal_label->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal information for 2-(Bromomethyl)-1-chloro-4-nitrobenzene. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard safety protocols when working with this hazardous chemical.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. Based on its structure and available data for similar compounds, it is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

  • Eye Damage/Irritation: Causes serious eye damage.

  • Respiratory Sensitization: May cause respiratory irritation.

Due to these hazards, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this chemical.

Protection TypeSpecific RecommendationsStandards & Remarks
Eye and Face Protection Chemical splash goggles that meet EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and vapors that can cause severe eye damage.
Hand Protection For incidental contact, nitrile gloves may be used but should be changed immediately upon contamination. For extended contact or immersion, heavy-duty, chemically resistant gloves such as butyl rubber or Viton® are recommended.Nitrile gloves have shown poor resistance to some halogenated and aromatic compounds. Always inspect gloves for degradation before and during use.
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended.Provides a barrier against accidental skin contact.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust and vapors. If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.A chemical fume hood is the primary engineering control to minimize airborne concentrations.

Occupational Exposure Limits (Proxy Data)

No specific occupational exposure limits (OELs) have been established for this compound. Therefore, it is recommended to adhere to the limits for related chloronitrobenzene compounds as a conservative measure.

SubstanceLimit TypeExposure LimitIssuing Agency
p-ChloronitrobenzenePEL (8-hour TWA)1 mg/m³OSHA
p-ChloronitrobenzeneTLV (8-hour TWA)0.64 mg/m³ACGIH

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is critical for the safe handling of this compound.

Preparation
  • Training: Ensure all personnel are trained on the hazards and safe handling procedures for this chemical.

  • Safety Data Sheet (SDS): Review the SDS for this compound and understand all safety information.

  • Fume Hood: Verify that the chemical fume hood is functioning correctly.

  • Safety Equipment: Locate and ensure the accessibility of the nearest safety shower and eyewash station.

  • Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds.

  • PPE: Don all required personal protective equipment as outlined in the table above.

Handling
  • Location: All weighing and transfer operations must be conducted inside a chemical fume hood.

  • Minimizing Dust: Handle the solid material carefully to avoid generating dust.

  • Avoiding Contact: Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • Container: Keep the container tightly closed when not in use.

Post-Handling
  • Decontamination: Thoroughly decontaminate all work surfaces, equipment, and glassware that have come into contact with the chemical. Use a suitable solvent (e.g., acetone) for initial rinsing, collecting the rinsate as hazardous waste.

  • Hand Washing: Wash hands and any potentially exposed skin thoroughly with soap and water after handling.

  • PPE Removal: Remove PPE in a manner that avoids contamination of skin or personal clothing.

Disposal Plan

The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Halogenated Waste: This compound is a halogenated organic chemical. All waste containing this substance, including contaminated solids, solutions, and rinsates, must be collected in a designated "Halogenated Organic Waste" container.

  • Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated organic waste streams.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.

  • Container Integrity: Use a chemically compatible and sealable container for waste collection. Keep the container closed except when adding waste.

Disposal Procedure
  • Licensed Disposal Service: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.

  • Incineration: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated containers should be disposed of in accordance with institutional and local regulations.

Emergency Procedures

Spills
  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Prevent the spill from spreading or entering drains using an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for organic compounds.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone) followed by soap and water. Collect all cleaning materials as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocol: Synthesis of a Structurally Similar Compound

Reaction: Bromination of the methyl group of a substituted nitrotoluene.

Materials:

  • 3-Bromonitrobenzene

  • N-Bromosuccinimide (NBS)

  • α,α'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (Note: Carbon tetrachloride is a known carcinogen and its use is highly regulated. A less toxic solvent such as acetonitrile or chlorobenzene should be considered and tested as a substitute.)

  • Chloroform

  • Hexane

  • Ethyl acetate

  • Silica gel

Procedure:

  • In a reaction flask, dissolve 3-bromonitrobenzene (1.0 eq) and N-bromosuccinimide (1.02 eq) in carbon tetrachloride.

  • Add a catalytic amount of AIBN as a radical initiator.

  • Heat the reaction mixture to 70 °C and stir for 3 hours.

  • Add additional AIBN in portions over 4 hours while maintaining the temperature at 70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and dilute with chloroform.

  • Filter the mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Safety Considerations for this Protocol:

  • This reaction should be carried out in a chemical fume hood.

  • NBS is a lachrymator and should be handled with care.

  • AIBN can decompose violently if heated improperly.

  • The use of carbon tetrachloride requires stringent safety measures due to its toxicity.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Review SDS & Conduct Risk Assessment prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weigh & Transfer Chemical prep3->handling1 handling2 Perform Experiment handling1->handling2 spill Spill handling1->spill exposure Personal Exposure handling1->exposure post1 Decontaminate Work Area & Glassware handling2->post1 handling2->spill handling2->exposure post2 Remove PPE post1->post2 disp1 Segregate Halogenated Waste post1->disp1 post3 Wash Hands Thoroughly post2->post3 disp2 Label Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 spill_proc Evacuate, Contain, Collect, Decontaminate spill->spill_proc exposure_proc Remove Contaminated Clothing, Flush Area, Seek Medical Attention exposure->exposure_proc

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Bromomethyl)-1-chloro-4-nitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.